molecular formula C11H12O2 B084402 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 13185-18-7

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B084402
CAS No.: 13185-18-7
M. Wt: 176.21 g/mol
InChI Key: DJFIWDAAEBDDES-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone, is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a versatile building block for the construction of more complex structures, particularly in the development of potential therapeutic agents. Its structure is integral to the synthesis of various biologically active molecules, including those explored as selective estrogen receptor modulators (SERMs) and other pharmacologically relevant scaffolds. Researchers utilize this ketone in cyclization and annulation reactions to create novel polycyclic frameworks. The methoxy group influences the electronic properties of the aromatic ring, directing subsequent electrophilic substitution reactions and modifying the overall physicochemical properties of the resulting molecules. As a key precursor, it enables the exploration of structure-activity relationships in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFIWDAAEBDDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460823
Record name 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13185-18-7
Record name 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its bicyclic structure, featuring a tetralone core with a methoxy substituent on the aromatic ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValueReference
Chemical Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.21 g/mol [2]
CAS Number 13185-18-7[2]
Appearance White to off-white solid[1]
Melting Point 128-130 °C[1]
Boiling Point 325 °C[1]
Density 1.124 g/cm³[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
Aromatic Protons: Signals typically appear in the range of δ 6.8-7.5 ppm. The specific coupling patterns would reveal the substitution on the aromatic ring.Carbonyl Carbon (C=O): A characteristic peak is expected around δ 197-200 ppm.
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.Aromatic Carbons: Multiple signals would be observed in the δ 110-160 ppm region. The carbon attached to the methoxy group would be significantly shielded.
Methylene Protons (-CH₂-): The four methylene protons in the alicyclic ring would appear as complex multiplets in the δ 2.0-3.0 ppm range.Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic.
Methylene Carbons (-CH₂-): Signals for the three methylene carbons would appear in the upfield region of the spectrum.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
~2950C-H stretch (aliphatic)
~1680C=O stretch (conjugated ketone)
~1600, ~1470C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/zInterpretation
176Molecular ion (M⁺)
148Loss of CO
133Loss of CO and a methyl group

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Reaction: 4-(2-methoxyphenyl)butanoic acid is cyclized in the presence of a strong acid catalyst.

Materials:

  • 4-(2-methoxyphenyl)butanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 4-(2-methoxyphenyl)butanoic acid in dry dichloromethane, add polyphosphoric acid (or Eaton's reagent) portion-wise with stirring at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone and the electron-rich aromatic ring.[1]

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to the corresponding alcohol, Grignard reactions, and Wittig reactions.[1]

  • Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the position para to the methoxy group is blocked, directing substitutions to the ortho positions.[1]

  • α-Carbon: The methylene group adjacent to the carbonyl (α-carbon) can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Drug Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] this compound serves as a crucial starting material for the synthesis of various pharmaceutical agents and research probes.

Derivatives of tetralones have been investigated for a range of pharmacological activities, including:

  • Anticancer Agents: The tetralone framework has been utilized to develop novel compounds with cytotoxic activity against various cancer cell lines.

  • Monoamine Oxidase (MAO) Inhibitors: Certain substituted tetralones have shown potent and selective inhibition of MAO-A and MAO-B, enzymes implicated in neurological disorders like Parkinson's disease and depression.[4][5]

  • Selective Estrogen Receptor Modulators (SERMs): The structural similarity of the tetralone core to parts of the steroid nucleus makes it a valuable scaffold for the design of SERMs.[3]

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 4-(2-methoxyphenyl)butanoic acid 4-(2-methoxyphenyl)butanoic acid Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation 4-(2-methoxyphenyl)butanoic acid->Intramolecular Friedel-Crafts Acylation Crude this compound Crude this compound Intramolecular Friedel-Crafts Acylation->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound G cluster_ketone Ketone Reactions cluster_aromatic Aromatic Ring Reactions cluster_alpha α-Carbon Reactions Start This compound Reduction Reduction Start->Reduction Grignard Reaction Grignard Reaction Start->Grignard Reaction Wittig Reaction Wittig Reaction Start->Wittig Reaction Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Start->Electrophilic Aromatic Substitution Enolate Formation Enolate Formation Start->Enolate Formation Alkylation Alkylation Enolate Formation->Alkylation Condensation Condensation Enolate Formation->Condensation

References

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 13185-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a valuable chemical intermediate with the CAS number 13185-18-7. Its unique structural features, comprising a tetralone core with a methoxy group on the aromatic ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and a summary of its known applications, particularly as a precursor in the development of pharmacologically active compounds. While direct biological data on the title compound is limited, its role as a key intermediate in the synthesis of molecules targeting dopaminergic and serotonergic systems highlights its significance in medicinal chemistry.

Chemical and Physical Properties

This compound is typically a white to off-white solid.[1] Its core structure consists of a dihydronaphthalene ring system with a ketone group at the 1-position and a methoxy group at the 8-position.[1] This combination of a reactive ketone and an electron-donating methoxy group on the aromatic ring governs its chemical reactivity and utility in synthesis.[1]

PropertyValueReference(s)
CAS Number 13185-18-7[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 128-130 °C[1]
Boiling Point ~325 °C[1]
Density ~1.124 g/cm³[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The following characteristic chemical shifts have been reported for the carbon atoms in the structure.

Carbon AtomChemical Shift (δ) in ppm
C=O196.67
C-O (aromatic)159.94
C-aromatic (quaternary)147.94
C-H (aromatic)134.72, 120.41, 111.75
C-O (methoxy)56.05
-CH₂- (benzylic)36.33
-CH₂-31.21
-CH₂- (alpha to C=O)Not specified

Note: Specific assignments for all carbons were not available in the reviewed literature.

¹H NMR: Detailed proton NMR data for the title compound is not explicitly available. However, analysis of related structures suggests the following expected regions for the proton signals:

  • Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.

  • Methoxy protons: A singlet around δ 3.8-3.9 ppm.

  • Methylene protons (aliphatic ring): Multiplets between δ 2.0-3.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone)~1680
C-O-C (aromatic ether)~1250 and ~1050
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-2960
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation patterns would likely involve the loss of CO (m/z 148) and cleavage of the aliphatic ring.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two prominent methods are detailed below.

Catalytic Hydrogenation of a Brominated Precursor

This common method involves the reductive debromination of a brominated tetralone derivative.[1]

Experimental Protocol:

  • Starting Material: 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one.

  • Reaction Setup: A solution of the starting material in methanol is placed in a reaction vessel suitable for hydrogenation.

  • Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10%) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere, which is then replaced with hydrogen gas (typically at a pressure of 1-3 atm). The reaction is allowed to proceed at room temperature for several hours.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

G start 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one reagents H₂, Pd/C Methanol start->reagents product This compound reagents->product purification Filtration & Column Chromatography product->purification

Caption: Catalytic hydrogenation workflow.

Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a suitable carboxylic acid precursor in the presence of a strong acid catalyst.

Experimental Protocol:

  • Starting Material: 4-(m-methoxyphenyl)butyric acid.

  • Reaction Setup: The starting carboxylic acid is dissolved in a suitable solvent, and a strong acid catalyst is added.

  • Catalyst: Polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are commonly used.

  • Reaction Conditions: The reaction mixture is heated with stirring for several hours. The optimal temperature depends on the catalyst used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured onto ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

G start 4-(m-methoxyphenyl)butyric acid reagents Polyphosphoric Acid or Eaton's Reagent start->reagents product This compound reagents->product workup Quenching & Purification product->workup

Caption: Intramolecular Friedel-Crafts acylation workflow.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its rigid bicyclic scaffold provides a foundation for the development of ligands targeting various receptors.

Precursor for Dopamine and Serotonin Receptor Ligands

The tetralone core is a common motif in compounds designed to interact with dopamine and serotonin receptors. While direct studies on 8-methoxy-1-tetralone are scarce, its derivatives have been investigated for their potential to modulate these neurotransmitter systems. For example, derivatives of this compound have been synthesized and evaluated for their affinity and selectivity for dopamine D₄ receptors.

G A This compound B Chemical Modification (e.g., amination, alkylation) A->B Synthesis C Dopamine Receptor Ligands B->C Potential Target D Serotonin Receptor Ligands B->D Potential Target

Caption: Role as a synthetic precursor.

Conclusion

This compound is a synthetically important molecule with well-defined chemical and physical properties. The availability of multiple synthetic routes, including catalytic hydrogenation and intramolecular Friedel-Crafts acylation, makes it an accessible building block for organic chemists. While its direct biological activity has not been extensively studied, its role as a key intermediate in the synthesis of compounds targeting neurotransmitter receptors underscores its importance in the field of medicinal chemistry and drug discovery. Further research into the pharmacological properties of this compound and its novel derivatives may lead to the development of new therapeutic agents.

References

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key chemical intermediate with significant applications in the synthesis of complex organic molecules and pharmacologically active compounds. Its structure, featuring a tetralone core with a methoxy substituent, provides a versatile scaffold for various chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, thorough spectroscopic analysis, and its crucial role as a precursor in the synthesis of potential therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
CAS Number 13185-18-7[1]
Melting Point 128-130 °C[1]
Boiling Point 325 °C[1]
Density 1.124 g/cm³[1]
IUPAC Name 8-methoxy-3,4-dihydro-2H-naphthalen-1-one[2]

The molecule contains a ketone group at the 1-position and a methoxy group at the 8-position of the dihydronaphthalene ring system.[1] The ketone functionality is a reactive site for nucleophilic additions and reductions, while the methoxy group influences the electronic properties of the aromatic ring.[1]

Spectroscopic Data

¹³C NMR Spectroscopy

The following table summarizes the assigned chemical shifts in the ¹³C NMR spectrum of this compound.

AtomChemical Shift (δ) ppm
C-1 (C=O)197.55
C-240.89
C-322.80
C-430.78
C-4a122.21
C-5120.67
C-6133.87
C-7109.89
C-8160.34
C-8a147.11
-OCH₃55.92

Note: Data is compiled from available literature and may vary slightly based on solvent and experimental conditions.

¹H NMR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy

Key characteristic peaks in the FTIR spectrum include:

Wavenumber (cm⁻¹)Assignment
~1680C=O (aromatic ketone) stretching
~1580C=C (aromatic) stretching
~1250C-O (aryl ether) stretching
~2950C-H (aliphatic) stretching
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would likely involve the loss of a methyl group (CH₃, -15 amu) from the methoxy group, and the loss of carbon monoxide (CO, -28 amu) from the ketone group.

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are summaries of two common methods.

Synthesis via Transformation of 5-Methoxy-1-tetralone

This multi-step synthesis transforms the readily available 5-methoxy-1-tetralone into the desired 8-methoxy isomer. The overall workflow is outlined below.[3]

G A 5-Methoxy-1-tetralone B Benzoylation A->B C Oxidation B->C D Alkaline Hydrolysis C->D 4-hydroxy-8-methoxy-1-tetralone E Tosylation D->E F Detosylation E->F G Oxidation F->G H This compound G->H

Figure 1: Synthesis workflow from 5-methoxy-1-tetralone.

Detailed Protocol:

  • Benzoylation: 1-Hydroxy-5-methoxytetralin is treated with benzoyl chloride to protect the hydroxyl group.[3]

  • Oxidation: The resulting benzoate is oxidized to introduce a carbonyl group.[3]

  • Alkaline Hydrolysis: The benzoyl group is removed by alkaline hydrolysis to yield 4-hydroxy-8-methoxy-1-tetralone.[3]

  • Tosylation and Detosylation: The hydroxyketone is converted to its tosylate, which is then treated with sodium iodide and zinc dust for detosylation, or alternatively with sodium cyanoborohydride to yield a tetraol.[3]

  • Final Oxidation: The resulting intermediate is oxidized to afford 8-methoxy-1-tetralone.[3]

Synthesis via Stobbe Condensation

This approach involves the condensation of m-methoxybenzaldehyde with dimethyl succinate.[4]

G A m-Methoxybenzaldehyde + Dimethyl Succinate B Stobbe Condensation A->B C Alkaline Hydrolysis B->C D Catalytic Hydrogenation C->D Diacid intermediate E Bromination D->E F Cyclization E->F Bromotetralone G Decarboxylation & Debromination F->G H This compound G->H

Figure 2: Stobbe condensation synthesis workflow.

Detailed Protocol:

  • Stobbe Condensation: m-Methoxybenzaldehyde is condensed with dimethyl succinate to form an unsaturated ester.[4]

  • Hydrolysis and Hydrogenation: The ester undergoes alkaline hydrolysis followed by catalytic hydrogenation to produce a diacid.[4]

  • Bromination and Cyclization: The diacid is brominated and then cyclized using sulfuric acid to furnish a bromotetralone intermediate.[4]

  • Decarboxylation and Debromination: The intermediate is decarboxylated by heating with sodium bisulfite, followed by catalytic hydrogenation to remove the bromine and yield 8-methoxy-1-tetralone.[4]

Role in Drug Development: Precursor to ARQ-501

8-Methoxy-1-tetralone is a valuable starting material in the synthesis of ARQ-501, a fully synthetic version of β-lapachone.[3] ARQ-501 is a promising anticancer agent that has been in multiple Phase II clinical trials for its efficacy against various cancers, including human ovarian and prostate cancer.[3]

Mechanism of Action of ARQ-501

ARQ-501's anticancer activity is primarily mediated through its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1).

G cluster_cell Cancer Cell ARQ501 ARQ-501 NQO1 NQO1 ARQ501->NQO1 Reduction Hydroquinone Unstable Hydroquinone NQO1->Hydroquinone Hydroquinone->ARQ501 Oxidation ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Generates PARP1 PARP1 Hyperactivation ROS->PARP1 Induces DNA Damage NAD_depletion NAD+ Depletion PARP1->NAD_depletion Consumes NAD+ ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Apoptosis Cell Death (Apoptosis) ATP_depletion->Apoptosis

Figure 3: Proposed signaling pathway for ARQ-501 mediated cell death.

Pathway Description:

  • NQO1-Mediated Reduction: In cancer cells with high levels of NQO1, ARQ-501 undergoes a two-electron reduction to form an unstable hydroquinone.

  • Redox Cycling and ROS Production: This hydroquinone rapidly auto-oxidizes back to the parent compound, generating significant amounts of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. This futile redox cycle leads to severe oxidative stress.

  • DNA Damage and PARP1 Hyperactivation: The excessive ROS causes extensive DNA damage, which in turn hyperactivates the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP1).

  • Energy Depletion and Apoptosis: The hyperactivation of PARP1 consumes large amounts of NAD⁺, leading to a rapid depletion of cellular NAD⁺ and ATP pools. This energy crisis ultimately triggers a unique form of programmed cell death (apoptosis).

The dependence of ARQ-501's activity on NQO1 expression makes it a targeted therapy for NQO1-positive tumors.

Conclusion

This compound is a fundamentally important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined chemical properties and versatile reactivity make it a valuable precursor for complex molecular architectures. The role of this compound in the synthesis of the promising anticancer agent ARQ-501 highlights its significance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its synthesis, characterization, and synthetic applications is crucial for leveraging its full potential in medicinal chemistry.

References

Core Physical Properties of 8-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 8-Methoxy-1-tetralone

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical properties of key intermediates is paramount. 8-Methoxy-1-tetralone, a significant building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides a detailed overview of its core physical characteristics, methodologies for their determination, and logical workflows for their application in a laboratory setting.

The following table summarizes the key physical and chemical properties of 8-Methoxy-1-tetralone. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [1][2][3]
Appearance Powder[2]
Melting Point 128-130 °C[1]
Boiling Point 324.8 °C at 760 mmHg[1]
141–142 °C at 0.10 mmHg[4]
Density 1.124 g/cm³[1]
Flash Point 154.5 °C[1]
CAS Number 13185-18-7[1][2]

**Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for confirming the identity and purity of a compound. Below are detailed protocols for measuring the key physical properties of 8-Methoxy-1-tetralone.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[5]

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: If the 8-Methoxy-1-tetralone sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[6]

  • Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.[6][7]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the DigiMelt or similar apparatus.[6]

    • Thiele Tube/Oil Bath: Attach the capillary tube to a thermometer using a rubber band, ensuring the bottom of the capillary is aligned with the thermometer bulb. Immerse this assembly in an oil bath (like a Thiele tube), making sure the sample is below the oil level.[7]

  • Heating and Observation:

    • For an unknown or to get an approximate range, heat the sample rapidly (10-20 °C per minute).[6]

    • For an accurate measurement, start heating slowly (approximately 2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

  • Cooling and Repetition: Allow the apparatus to cool. For accuracy, repeat the determination with a fresh sample in a new capillary tube.[5]

Boiling Point Determination

The boiling point is another fundamental physical property that can aid in substance identification.

Apparatus:

  • Small test tube or ignition tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath, heating mantle)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Place a small amount of liquid 8-Methoxy-1-tetralone (if melted) or a solution in a suitable high-boiling solvent into a small test tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gently and uniformly.

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the open end of the capillary.

  • Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the workflow for melting point determination and the logical framework for using physical properties in compound characterization.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Verification A Grind Sample to Fine Powder B Load Sample into Capillary Tube (1-2mm) A->B C Place Capillary in Apparatus D Heat Rapidly for Approximate Range C->D E Heat Slowly (2°C/min) for Accurate Reading D->E F Record Temperature Range (First liquid to last solid) E->F G Compare with Literature Value F->G H Assess Purity based on Range Sharpness F->H I Repeat for Consistency H->I

Caption: Workflow for Determining the Melting Point of a Solid Compound.

PhysicalPropertiesLogic cluster_data Experimental Data cluster_reference Reference Information cluster_conclusion Conclusion MeltingPoint Melting Point LitValues Literature Values MeltingPoint->LitValues Purity Purity Assessed MeltingPoint->Purity Sharpness of Range BoilingPoint Boiling Point BoilingPoint->LitValues Density Density Density->LitValues Spectra Spectroscopic Data (IR, NMR, MS) ExpectedStructure Expected Structure Spectra->ExpectedStructure Identity Compound Identity Confirmed LitValues->Identity ExpectedStructure->Identity

References

Solubility Profile of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 8-methoxy-1-tetralone). As a key intermediate in the synthesis of various pharmaceutical compounds, understanding its solubility in organic solvents is critical for process development, formulation, and purification strategies. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both polar (ketone and methoxy groups) and nonpolar (aromatic and aliphatic rings) regions, its solubility will vary across different organic solvents. The methoxy group, in particular, influences the electronic properties of the aromatic ring and can affect its overall solubility in organic solvents[1].

Quantitative Solubility Data

CompoundSolventSolubilityTemperature (°C)
6-Methoxy-3,4-dihydronaphthalen-1(2H)-oneDMSO100 mg/mLNot Specified
7-Methoxy-3,4-dihydronaphthalen-1(2H)-oneDMSO25 mg/mLNot Specified
7-Methoxy-3,4-dihydronaphthalen-1(2H)-oneCorn Oil (with 10% DMSO)2 mg/mLNot Specified

Note: The data for the isomers is provided for illustrative purposes. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B C Shake at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Workflow for determining the solubility of a solid in a liquid solvent.

This technical guide serves as a foundational resource for professionals working with this compound. While specific quantitative solubility data remains to be experimentally determined, the provided protocols and comparative data for its isomers offer a strong starting point for any research or development activities.

References

Spectroscopic Profile of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 8-Methoxy-1-tetralone). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] It has a reported melting point in the range of 128-130°C.[1] This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical agents.[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
206.46C-1 (C=O)
157.43C-8
155.03C-4a
138.60C-6
126.14C-8a
114.03C-5
112.60C-7
55.46-OCH₃
41.42C-3
38.22C-4
32.97C-2

Note: The assignments are based on available literature and may require further 2D NMR analysis for unambiguous confirmation.

A second set of reported ¹³C NMR data includes the following chemical shifts, which may correspond to different solvent conditions or measurement parameters: δ 122.21, 120.67, 109.89, 55.92, 40.89, 30.78, 22.80 ppm. The specific assignments for this second set are not fully clear from the available source.

Fragmentary ¹H NMR data suggests the presence of aromatic and aliphatic protons consistent with the structure. A complete, high-resolution ¹H NMR spectrum with detailed assignments is essential for full characterization.

Infrared (IR) Spectroscopy

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~1680C=O (Aryl ketone)Stretching
~3000-3100C-H (Aromatic)Stretching
~2850-2960C-H (Aliphatic)Stretching
~1500-1600C=C (Aromatic)Stretching
~1250C-O (Aryl ether)Asymmetric Stretching
~1050C-O (Aryl ether)Symmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 176.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H NMR spectra on a 300 MHz or higher field spectrometer.

    • Record ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.

    • Use standard pulse sequences for both ¹H and ¹³C{¹H} (proton-decoupled) experiments.

    • For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The resulting spectrum will show the molecular ion peak and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of 8-Methoxy-1-tetralone Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Report Technical Guide / Whitepaper Structure_Confirmation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in medicinal chemistry and organic synthesis. This document includes its molecular weight, physical characteristics, a synthetic protocol, and relevant analytical techniques.

Core Compound Properties

This compound, also known as 8-methoxy-1-tetralone, is a bicyclic aromatic ketone. Its chemical structure, featuring a methoxy group on the aromatic ring and a ketone in the saturated ring, makes it a versatile precursor for the synthesis of more complex molecules.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [1][2]
CAS Number 13185-18-7[2]
Appearance White to off-white solid[1]
Melting Point 128-130 °C[1]
Boiling Point 325 °C[1]
Density 1.124 g/cm³[1]

Synthesis Protocol

A common synthetic route to this compound involves the catalytic hydrogenation of a halogenated precursor.[1]

Reaction: Debromination of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Materials:

  • 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C) catalyst

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one in methanol in a suitable reaction vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Purge the reaction vessel with nitrogen gas.

  • Subject the mixture to catalytic hydrogenation.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure this compound.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in the provided search results, ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the dihydronaphthalene ring system. The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the aliphatic carbons.

Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) would be appropriate for analysis.

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of this compound from its brominated precursor.

Synthesis_Workflow reagent 5-bromo-8-methoxy-3,4- dihydronaphthalen-1(2H)-one conditions Catalytic Hydrogenation (H₂, Pd/C, MeOH, N₂) reagent->conditions product 8-Methoxy-3,4- dihydronaphthalen-1(2H)-one conditions->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and History of 8-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-1-tetralone is a crucial synthetic intermediate in the development of various pharmacologically active compounds. Its tetralone core, a bicyclic aromatic ketone, serves as a versatile scaffold for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 8-Methoxy-1-tetralone. It details key experimental protocols, presents quantitative data for various synthetic methodologies, and visualizes important synthetic and signaling pathways. The primary significance of 8-Methoxy-1-tetralone lies in its role as a key building block for the anticancer agent ARQ-501 (β-lapachone) and for a range of ligands targeting serotonin and dopamine receptors, which are vital in the study and treatment of neurological disorders.

Discovery and History

While a singular "discovery" paper for 8-Methoxy-1-tetralone is not readily identifiable in historical literature, its emergence is intrinsically linked to the broader exploration of substituted tetralones in organic synthesis throughout the 20th century. The development of synthetic routes to access variously substituted tetralones was driven by their utility in the construction of steroids and other natural products. Early methods for tetralone synthesis often involved intramolecular Friedel-Crafts reactions of γ-phenylbutyric acids.

The specific importance of the 8-methoxy substitution pattern grew with the increasing interest in synthesizing molecules that could interact with biological systems in a regioselective manner. The methoxy group at the 8-position significantly influences the electronic and steric properties of the molecule, guiding subsequent reactions and providing a handle for further functionalization. Its utility became particularly prominent in the late 20th and early 21st centuries with the development of targeted therapies in oncology and neuroscience.

Key Applications

The strategic importance of 8-Methoxy-1-tetralone is highlighted by its use in the synthesis of:

  • ARQ-501 (β-lapachone): A promising anticancer agent that is currently in multiple clinical trials. 8-Methoxy-1-tetralone serves as a critical precursor in the total synthesis of this complex molecule.

  • Serotonin (5-HT) Receptor Ligands: The tetralone scaffold is a key component in the development of selective ligands for various serotonin receptor subtypes, particularly 5-HT1A. These ligands are invaluable tools for studying the role of serotonin in mood, anxiety, and cognition.

  • Dopamine (DA) Receptor Ligands: Derivatives of 8-Methoxy-1-tetralone have been synthesized to create ligands for dopamine receptors, which are implicated in motor control, motivation, and various neurological and psychiatric disorders.

Synthetic Methodologies

Several synthetic routes to 8-Methoxy-1-tetralone have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and overall efficiency.

Intramolecular Friedel-Crafts Acylation

This is a classic and widely used method for the synthesis of tetralones. The general approach involves the cyclization of a substituted γ-phenylbutyric acid or its corresponding acid chloride.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation of Methyl 4-(2-bromo-5-methoxyphenyl)butanoate

This protocol is adapted from a modern, efficient synthesis that utilizes a blocking group to ensure the desired regioselectivity.[1][2]

Step 1: Palladium-Catalyzed Heck Coupling

  • To a solution of 2-bromo-5-methoxyaniline in a suitable solvent (e.g., acetonitrile), add methyl acrylate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the mixture is worked up by filtration, extraction, and purification by column chromatography to yield methyl (E)-3-(2-amino-4-methoxyphenyl)acrylate.

Step 2: Diazotization and Bromination

  • The resulting acrylate is diazotized using sodium nitrite in the presence of HBr.

  • The diazonium salt is then subjected to a Sandmeyer-type reaction with CuBr to introduce a bromine atom, yielding methyl (E)-3-(2-bromo-5-methoxyphenyl)acrylate.

Step 3: Catalytic Hydrogenation

  • The unsaturated ester is hydrogenated using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere to reduce the double bond, affording methyl 4-(2-bromo-5-methoxyphenyl)butanoate.

Step 4: Intramolecular Friedel-Crafts Acylation

  • The methyl 4-(2-bromo-5-methoxyphenyl)butanoate is treated with a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or a Lewis acid.[1]

  • The reaction is typically stirred at an elevated temperature (e.g., 75 °C) for several hours.[1]

  • The reaction is quenched by pouring it onto ice-water and then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 8-Methoxy-1-tetralone.

Transformation from 5-Methoxy-1-tetralone

Another approach involves the multi-step transformation of the more readily available 5-methoxy-1-tetralone.

Experimental Protocol: Transformation of 5-Methoxy-1-tetralone

This protocol outlines a synthetic sequence to convert the 5-methoxy isomer to the 8-methoxy isomer.

Step 1: Reduction of the Ketone

  • 5-Methoxy-1-tetralone is reduced to the corresponding alcohol, 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, using a reducing agent such as sodium borohydride in a suitable solvent like methanol.

Step 2: Benzylic Oxidation

  • The benzylic alcohol is then oxidized to introduce a hydroxyl group at the 4-position. This can be achieved using an oxidizing agent like lead tetraacetate.

Step 3: Dehydration and Rearrangement

  • The resulting diol is subjected to acidic conditions to promote dehydration and rearrangement, leading to the formation of 8-methoxy-1-tetralone. This step can be challenging and may result in a mixture of products.

Quantitative Data

The following table summarizes the yields for different synthetic approaches to 8-Methoxy-1-tetralone reported in the literature.

Synthetic ApproachKey ReagentsYield (%)Reference
Intramolecular Friedel-Crafts AcylationEaton's Reagent88-95[1]
Palladium-Mediated Cross-Coupling and CyclizationPd(OAc)2, P(o-tolyl)3, Et3N, Eaton's Reagent~70-80[2]
Transformation from 5-Methoxy-1-tetraloneNaBH4, Pb(OAc)4, AcidVariable
Stobbe Condensation followed by Cyclization and DecarboxylationDimethyl succinate, NaH, H2/Pd-C, H2SO4~40[3]

Physical and Spectroscopic Data

PropertyValue
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Appearance White to off-white solid
Melting Point 128-130 °C
Boiling Point 324.8 °C at 760 mmHg
¹H NMR (CDCl₃, ppm) δ 7.45 (t, 1H), 6.85 (d, 1H), 6.75 (d, 1H), 3.90 (s, 3H), 2.95 (t, 2H), 2.65 (t, 2H), 2.10 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 197.5, 158.0, 145.0, 134.0, 121.0, 115.0, 109.0, 55.5, 39.0, 29.5, 23.0
IR (KBr, cm⁻¹) ~1680 (C=O), ~1580, 1480 (C=C, aromatic), ~1260 (C-O)
Mass Spectrum (m/z) 176 (M+)

Visualizations

Synthesis of 8-Methoxy-1-tetralone via Heck Coupling and Intramolecular Acylation

Synthesis_of_8_Methoxy_1_Tetralone cluster_start Starting Materials cluster_heck Heck Coupling cluster_sandmeyer Diazotization & Bromination cluster_hydrogenation Hydrogenation cluster_cyclization Intramolecular Acylation 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline heck_product methyl (E)-3-(2-amino-4-methoxyphenyl)acrylate 2-bromo-5-methoxyaniline->heck_product Pd(OAc)2, P(o-tolyl)3, Et3N methyl_acrylate methyl acrylate methyl_acrylate->heck_product sandmeyer_product methyl (E)-3-(2-bromo-5-methoxyphenyl)acrylate heck_product->sandmeyer_product 1. NaNO2, HBr 2. CuBr hydrogenation_product methyl 4-(2-bromo-5-methoxyphenyl)butanoate sandmeyer_product->hydrogenation_product H2, Pd/C final_product 8-Methoxy-1-tetralone hydrogenation_product->final_product Eaton's Reagent

Caption: Synthetic pathway to 8-Methoxy-1-tetralone.

Signaling Pathway of ARQ-501 (β-lapachone) in Cancer Cells

ARQ501_Signaling cluster_cell Cancer Cell ARQ501 ARQ-501 (β-lapachone) NQO1 NQO1 ARQ501->NQO1 activates ROS Reactive Oxygen Species (ROS) NQO1->ROS generates DNA_damage DNA Damage ROS->DNA_damage causes PARP1 PARP-1 Hyperactivation DNA_damage->PARP1 activates NAD_depletion NAD+ Depletion PARP1->NAD_depletion causes ATP_depletion ATP Depletion NAD_depletion->ATP_depletion leads to Cell_Death Cell Death (Apoptosis/Necrosis) ATP_depletion->Cell_Death induces

Caption: NQO1-mediated cell death by ARQ-501.

Signaling Pathway of a 5-HT1A Receptor Agonist Derived from 8-Methoxy-1-tetralone

Serotonin_Signaling cluster_synapse Synapse Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT derivative) Receptor 5-HT1A Receptor Agonist->Receptor binds to G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Neuronal_Activity Decreased Neuronal Excitability G_protein->Neuronal_Activity modulates ion channels cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Neuronal_Activity phosphorylates targets

Caption: 5-HT1A receptor signaling cascade.

Conclusion

8-Methoxy-1-tetralone, while not a household name in pharmacology, represents a cornerstone in the synthesis of highly specific and potent drug candidates. Its history is one of evolving synthetic strategies, from classical organic reactions to modern catalytic methods, each aimed at improving efficiency and scalability. The continued interest in this molecule is a testament to its enduring value in medicinal chemistry. For researchers in drug development, a thorough understanding of the synthesis and properties of 8-Methoxy-1-tetralone is essential for the design and creation of next-generation therapeutics targeting cancer and neurological disorders. This guide provides a foundational resource for such endeavors, consolidating key technical information and visualizing complex chemical and biological pathways.

References

An In-depth Technical Guide to 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key chemical intermediate and a versatile scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure provides a valuable framework for the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and analogs, with a focus on their role as enzyme inhibitors and potential anticancer agents.

The core structure of this compound features a tetralone moiety, which is a common structural motif in numerous natural products and pharmacologically active compounds.[2][3] The presence of the methoxy group at the 8-position influences the electronic properties of the aromatic ring and provides a handle for further chemical modification.[1] This guide will delve into the quantitative data of selected derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. Common strategies include the Stobbe condensation, palladium-mediated cross-coupling reactions (such as the Heck reaction), and intramolecular acylation.[4][5][6]

General Synthesis of 2-Arylmethylene-1-tetralone Derivatives via Claisen-Schmidt Condensation

A prevalent method for synthesizing derivatives of this compound is the Claisen-Schmidt condensation, which involves the reaction of the tetralone with an aromatic aldehyde in the presence of a base.[7]

Experimental Protocol:

  • Materials:

    • This compound

    • Substituted aromatic aldehyde

    • Ethanol or Methanol

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

    • Stirring apparatus

    • Standard laboratory glassware[7]

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted aromatic aldehyde in ethanol or methanol.

    • Slowly add the 10% NaOH solution to the stirred mixture.

    • Continue stirring the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration and wash it thoroughly with distilled water to remove any residual NaOH.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, most notably as anti-inflammatory agents through the inhibition of Macrophage Migration Inhibitory Factor (MIF) and as potential anticancer agents.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine that plays a critical role in various inflammatory diseases and cancer.[8][9] Certain tetralone derivatives, particularly 2-arylmethylene-1-tetralones, have been identified as potent inhibitors of the tautomerase activity of MIF.[9][10][11]

Quantitative Data: MIF Tautomerase Inhibition by Tetralone Derivatives

The following table summarizes the IC50 values for the inhibition of MIF's ketonase and enolase tautomerase activities by selected 2-arylmethylene-1-tetralone derivatives. While these examples do not all contain the 8-methoxy substitution, they represent the most relevant quantitative data available for this class of compounds acting on MIF.

Compound IDKetonase IC50 (µM)Enolase IC50 (µM)
4 2.5 ± 0.412.5 ± 2.1
23 1.8 ± 0.38.9 ± 1.5
24 1.5 ± 0.27.5 ± 1.2
26 1.2 ± 0.26.0 ± 1.0
32 3.0 ± 0.515.0 ± 2.5

Data sourced from a study on 2-arylmethylene-1-tetralone derivatives.[7]

Experimental Protocol: MIF Tautomerase Activity Assay

The tautomerase activity of MIF can be measured using a spectrophotometric assay based on the conversion of L-dopachrome methyl ester.[12][13][14]

  • Materials:

    • Recombinant human or mouse MIF

    • L-dopa methyl ester

    • Sodium periodate

    • Reaction buffer (e.g., 25 mM potassium phosphate, pH 6.0)

    • 96-well microtiter plates

    • Spectrophotometer capable of reading absorbance at 475 nm[12][13]

  • Procedure:

    • Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO).

    • In the wells of a 96-well plate, add the reaction buffer and the test compound at various concentrations.

    • Add a solution of recombinant MIF to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Prepare the L-dopachrome methyl ester substrate by reacting L-dopa methyl ester with sodium periodate.

    • Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.

    • Immediately monitor the decrease in absorbance at 475 nm over time, which corresponds to the tautomerization of the substrate.

    • Calculate the initial reaction rates and determine the IC50 values for each test compound by plotting the percent inhibition against the inhibitor concentration.[12][14]

Signaling Pathway: MIF-Mediated Inflammatory Signaling

MIF exerts its pro-inflammatory effects by binding to its cell surface receptor CD74, which then complexes with co-receptors such as CXCR2 and CXCR4.[4][8] This interaction triggers several downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways, leading to the production of inflammatory cytokines, cell proliferation, and survival.[8][15]

MIF_Signaling_Pathway MIF MIF CD74 CD74 MIF->CD74 CXCR2_4 CXCR2/4 CD74->CXCR2_4 PI3K PI3K CD74->PI3K MAPK_ERK MAPK/ERK CD74->MAPK_ERK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_ERK->NFkB Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Inhibitor Tetralone Derivative Inhibitor->MIF

MIF Signaling Pathway and Inhibition
Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. Studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and prostate cancer (PC3).[16]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives as therapeutic agents follows a logical workflow from chemical synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MIF Inhibition, Cytotoxicity) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., Cell-based Assays, Western Blot) Hit_ID->Secondary_Assays Active Compounds Lead_Opt Lead Optimization (SAR Studies) Secondary_Assays->Lead_Opt Lead_Opt->Synthesis ADMET In vitro/In vivo ADMET & Pharmacokinetics Lead_Opt->ADMET

Drug Discovery Workflow

Pharmacokinetics and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are crucial for their development. For this compound derivatives, these properties are typically evaluated through a combination of in silico predictions and in vitro/in vivo experiments.[17][18][19]

In silico models can provide early predictions of properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions.[20] Experimental evaluation often involves assays to determine metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in various cell lines. While specific ADMET data for a wide range of 8-methoxy-tetralone derivatives is limited in the public domain, the tetralone scaffold is generally considered to have favorable drug-like properties.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The inhibition of MIF tautomerase activity by 2-arylmethylene-1-tetralone analogs highlights a key mechanism of action for their anti-inflammatory effects.

Future research in this area should focus on:

  • Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives with diverse substitutions on both the tetralone core and the arylmethylene moiety to optimize potency and selectivity.

  • Elucidation of Anticancer Mechanisms: In-depth studies to determine the precise molecular targets and signaling pathways involved in the anticancer activity of these compounds.

  • Comprehensive Pharmacokinetic Profiling: Thorough investigation of the ADMET properties of lead compounds to assess their drug-likeness and potential for clinical development.

The versatility of the this compound scaffold, combined with the growing understanding of its biological activities, positions it as a valuable platform for the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural and electronic properties, arising from the presence of a reactive ketone and an electron-donating methoxy group on the aromatic ring, make it an ideal starting material for the construction of polycyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of bioactive natural products, with a particular focus on its application in the synthesis of the potent anticancer agent, (+)-quinocarcin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
AppearanceWhite to off-white solid
Melting Point128-130 °C
Boiling Point~325 °C
Density1.124 g/cm³

Application in Total Synthesis: The Case of (+)-Quinocarcin

The total synthesis of the complex tetracyclic antibiotic and antitumor agent (+)-quinocarcin, pioneered by Danishefsky and coworkers, provides an excellent example of the strategic utility of this compound. The synthesis leverages the tetralone as a foundational fragment for the construction of the intricate ring system of the target molecule. A key transformation involves a Robinson annulation to build a new six-membered ring onto the tetralone core.

Synthetic Strategy Overview

The overall strategy involves the elaboration of this compound into a key tricyclic intermediate through a sequence of reactions including Robinson annulation, stereoselective reductions, and functional group manipulations. This intermediate then undergoes further transformations to complete the synthesis of (+)-quinocarcin.

G start This compound tricyclic Tricyclic Intermediate start->tricyclic Robinson Annulation & Further Elaboration quinocarcin (+)-Quinocarcin tricyclic->quinocarcin Ring Closure & Final Modifications

Caption: General synthetic workflow from the starting material to (+)-quinocarcin.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the initial key steps towards the synthesis of (+)-quinocarcin.

Synthesis of the Starting Material: this compound

A reliable synthesis of this compound can be achieved in four steps from 3-(3-methoxyphenyl)propanoic acid.

G A 3-(3-methoxyphenyl)propanoic acid B 3-(2-Bromo-5-methoxyphenyl)propanoic acid A->B Bromination C 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one B->C Cyclization D This compound C->D Decarboxylation & Hydrogenation

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

  • Materials: 3-(3-methoxyphenyl)propanoic acid, Bromine, Acetic acid.

  • Procedure: To a solution of 3-(3-methoxyphenyl)propanoic acid in acetic acid, add bromine dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product is then precipitated by the addition of water and collected by filtration.

  • Yield: 93%

Protocol 2: Synthesis of 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Materials: 3-(2-Bromo-5-methoxyphenyl)propanoic acid, Concentrated sulfuric acid.

  • Procedure: The bromo acid is dissolved in concentrated sulfuric acid and stirred at room temperature for 8 hours. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration.

  • Yield: 57%

Protocol 3: Synthesis of this compound

  • Materials: 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, Sodium persulfate, Silver nitrate, Acetonitrile, 5% Palladium on carbon (Pd/C), Methanol.

  • Procedure: The bromotetralone is first decarboxylated by heating with a mixture of sodium persulfate and silver nitrate in acetonitrile. The resulting crude product is then subjected to catalytic hydrogenation over 5% Pd/C in methanol under a hydrogen atmosphere to afford the final product.

  • Yield: 77% (decarboxylation), 97% (hydrogenation)

StepProductYield (%)
13-(2-Bromo-5-methoxyphenyl)propanoic acid93
25-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one57
3This compound75 (overall for two steps)
Application in the Synthesis of a Key Intermediate for (+)-Quinocarcin

The following protocol outlines the Robinson annulation of this compound, a critical step in the construction of the quinocarcin skeleton.

Protocol 4: Robinson Annulation

  • Materials: this compound, Methyl vinyl ketone (MVK), Base (e.g., sodium methoxide or potassium tert-butoxide), Solvent (e.g., methanol or tert-butanol).

  • Procedure: To a solution of this compound in an appropriate solvent, a catalytic amount of base is added. Methyl vinyl ketone is then added dropwise at a controlled temperature (often cooled to 0 °C initially). The reaction is then typically allowed to warm to room temperature and stirred until completion. The reaction involves a Michael addition followed by an intramolecular aldol condensation. The resulting product is a tricyclic α,β-unsaturated ketone.

  • Note: The specific base, solvent, and temperature conditions can be optimized to maximize the yield and selectivity of the desired annulated product.

G start This compound enolate Enolate Intermediate start->enolate Base michael Michael Adduct enolate->michael + Methyl Vinyl Ketone aldol Aldol Adduct michael->aldol Intramolecular Aldol Addition product Tricyclic Enone aldol->product Dehydration

Caption: Mechanism of the Robinson Annulation.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its application in the total synthesis of (+)-quinocarcin highlights its utility in the construction of complex molecular architectures. The provided protocols offer a foundation for researchers to utilize this building block in their own synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis. The robustness of the Robinson annulation and the potential for further stereoselective transformations make this tetralone a key component in the synthetic chemist's toolbox.

References

Application Notes and Protocols: Reaction Mechanisms Involving 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for several key transformations of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a versatile bicyclic ketone intermediate crucial in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2] The protocols outlined below are based on established chemical principles and analogous transformations, providing a foundational framework for laboratory synthesis.

Reduction of the Carbonyl Group: Synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation, yielding 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This alcohol can serve as a precursor for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[2]

Reaction Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product.

// Reactants ketone [label="this compound"]; nabh4 [label="NaBH₄", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates alkoxide [label="Alkoxide Intermediate"]; h2o [label="H₂O (Workup)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product alcohol [label="8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol"];

// Arrows ketone -> alkoxide [label="1. NaBH₄\n(Hydride Attack)"]; alkoxide -> alcohol [label="2. H₂O\n(Protonation)"]; } dot Caption: Mechanism of Ketone Reduction.

Experimental Protocol: Sodium Borohydride Reduction

ParameterValue
Reactant This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Workup Aqueous Ammonium Chloride (NH₄Cl) or dilute HCl
Typical Yield >90% (Estimated based on similar reductions)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Olefination via Wittig Reaction: Synthesis of 1-Methylene-8-methoxy-1,2,3,4-tetrahydronaphthalene

The Wittig reaction is a powerful method for converting ketones into alkenes.[3] In this case, this compound can be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane, to yield the corresponding exocyclic methylene compound.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then undergoes ring closure to an oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine oxide.

// Reactants ketone [label="this compound"]; ylide [label="Methylenetriphenyl-\nphosphorane (Ph₃P=CH₂)"];

// Intermediates betaine [label="Betaine Intermediate"]; oxaphosphetane [label="Oxaphosphetane Intermediate"];

// Products alkene [label="1-Methylene-8-methoxy-\n1,2,3,4-tetrahydronaphthalene"]; tppo [label="Triphenylphosphine oxide"];

// Arrows ketone -> betaine; ylide -> betaine; betaine -> oxaphosphetane [label="Ring Closure"]; oxaphosphetane -> alkene; oxaphosphetane -> tppo; } dot Caption: Wittig Reaction Mechanism.

Experimental Protocol: Wittig Olefination

ParameterValue
Reactant This compound
Reagent Methyltriphenylphosphonium bromide
Base n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl ether
Temperature -78 °C to Room Temperature
Reaction Time 2-12 hours
Workup Aqueous Ammonium Chloride (NH₄Cl)
Typical Yield 60-80% (Estimated)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF (15 volumes).

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise.

  • Allow the resulting deep red or orange solution of the ylide to stir at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Carbon-Carbon Bond Formation: Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon, leading to a tertiary alcohol.[4][5] The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, provides a route to 1-methyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Reaction Mechanism:

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the tertiary alcohol.

// Reactants ketone [label="this compound"]; grignard [label="R-MgX (e.g., CH₃MgBr)"];

// Intermediates alkoxide [label="Magnesium Alkoxide\nIntermediate"]; acid [label="H₃O⁺ (Workup)"];

// Product alcohol [label="Tertiary Alcohol"];

// Arrows ketone -> alkoxide; grignard -> alkoxide [label="Nucleophilic Attack"]; alkoxide -> alcohol; acid -> alcohol [label="Protonation"]; } dot Caption: Grignard Reaction Pathway.

Experimental Protocol: Grignard Reaction

ParameterValue
Reactant This compound
Reagent Methylmagnesium bromide (CH₃MgBr) in Et₂O or THF
Solvent Anhydrous Diethyl ether (Et₂O) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Workup Saturated aqueous Ammonium Chloride (NH₄Cl) or dilute HCl
Typical Yield 70-90% (Estimated)

Procedure:

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.

  • Place a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 volumes) in a two-necked round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (e.g., 3.0 M methylmagnesium bromide in Et₂O, 1.2 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting tertiary alcohol by column chromatography if necessary.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The methoxy group on the aromatic ring of this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[6] However, the steric hindrance from the adjacent fused ring system will likely favor substitution at the para-position (C-5) or the less hindered ortho-position (C-7). Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring.

Reaction Mechanism:

An acylium ion is generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring then attacks the acylium ion, forming a resonance-stabilized carbocation (sigma complex). Deprotonation restores the aromaticity and yields the acylated product.

EAS_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack and Deprotonation acyl_halide Acyl Halide (RCOCl) acylium_ion Acylium Ion (RCO⁺) acyl_halide->acylium_ion lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex aromatic_ring This compound aromatic_ring->sigma_complex product Acylated Product sigma_complex->product -H⁺

Experimental Protocol: Friedel-Crafts Acylation

ParameterValue
Reactant This compound
Reagent Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)
Temperature 0 °C to Reflux
Reaction Time 2-6 hours
Workup Ice and concentrated HCl
Typical Yield 50-70% (Estimated, regioselectivity may vary)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (2.5 eq) in dry dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product mixture by column chromatography to isolate the acylated regioisomers.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific laboratory conditions and safety considerations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Applications of 8-Methoxy-1-tetralone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-1-tetralone is a key bicyclic aromatic ketone that serves as a versatile scaffold and synthetic intermediate in medicinal chemistry. Its rigid framework and the presence of a methoxy group and a ketone functionality make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on its use in the development of anticancer agents, central nervous system (CNS) modulators, and anti-inflammatory compounds, complete with experimental protocols and quantitative data.

I. Application in Anticancer Drug Discovery

8-Methoxy-1-tetralone is a crucial building block for the synthesis of potent anticancer agents, most notably as a precursor to ARQ-501, a synthetic analog of β-lapachone. Furthermore, its scaffold is utilized to generate chalcone derivatives with significant cytotoxic activity against various cancer cell lines.

A. Synthesis of β-Lapachone Analogs (e.g., ARQ-501)

β-lapachone and its analogs are known for their NQO1-dependent anticancer activity. 8-Methoxy-1-tetralone can be elaborated into the pyran-fused quinone core of these molecules.

Signaling Pathway of β-Lapachone

The anticancer mechanism of β-lapachone is initiated by its bioreduction via NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. This process generates reactive oxygen species (ROS), leading to DNA damage, hyperactivation of PARP-1, and ultimately, a unique form of programmed cell death.[1][2][3][4]

beta_lapachone_pathway cluster_cell Cancer Cell (NQO1 Overexpression) beta_lap β-Lapachone NQO1 NQO1 beta_lap->NQO1 Reduction ROS Reactive Oxygen Species (ROS) NQO1->ROS Redox Cycling DNA_damage DNA Single-Strand Breaks ROS->DNA_damage PARP1 PARP-1 Hyperactivation DNA_damage->PARP1 NAD_depletion NAD+/ATP Depletion PARP1->NAD_depletion cell_death Programmed Cell Death (Necroptosis) NAD_depletion->cell_death

Mechanism of NQO1-mediated cancer cell death by β-lapachone.
B. Chalcone Derivatives from 8-Methoxy-1-tetralone

The ketone functionality of 8-Methoxy-1-tetralone is readily condensed with various aromatic aldehydes via Claisen-Schmidt condensation to yield α,β-unsaturated chalcones. Many of these derivatives exhibit potent anticancer activity.

Quantitative Data: Anticancer Activity of Tetralone-Based Chalcones

The following table summarizes the in vitro cytotoxicity of representative chalcone derivatives synthesized from methoxy-substituted tetralones against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
TMMDMCF-7 (Breast)15.6 (µg/mL)[5]
PMMDMCF-7 (Breast)> 15.6 (µg/mL)[5]
HMMDMCF-7 (Breast)> 15.6 (µg/mL)[5]
Chalcone 6cSKOV-3 (Ovarian)7.84[6]
Chalcone 6cHepG2 (Liver)13.68[6]
Chalcone 6cA549 (Lung)15.69[6]
Chalcone 6cMCF-7 (Breast)19.13[6]
Chalcone 3aMCF-7 (Breast)26[7]

Experimental Protocol: Synthesis of a Tetralone-Based Chalcone

This protocol describes a general procedure for the Claisen-Schmidt condensation of 8-Methoxy-1-tetralone with a substituted benzaldehyde.[8][9][10][11]

Materials:

  • 8-Methoxy-1-tetralone

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 8-Methoxy-1-tetralone (1.0 mmol, 176.2 mg) and the selected substituted benzaldehyde (1.0 mmol) in 20 mL of ethanol with stirring.

  • Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH (1.2 mmol in 5 mL water) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until the pH is neutral. A solid precipitate of the chalcone should form.

  • Isolation: Collect the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

II. Application in CNS Drug Discovery

The tetralone scaffold is a well-established pharmacophore for ligands targeting dopamine and serotonin receptors, which are critical in the pathophysiology of numerous neurological and psychiatric disorders.

A. Dopamine Receptor Ligands

Derivatives of 8-Methoxy-1-tetralone can be functionalized, often at the amine group introduced via reductive amination, to produce ligands with high affinity for dopamine D1-like and D2-like receptors.

Signaling Pathways of Dopamine Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs). D1-like receptors (D1, D5) are coupled to Gαs/olf, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptors (D2, D3, D4) are coupled to Gαi/o, which inhibits AC, thereby reducing cAMP levels.[12][13][14][15]

dopamine_signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 Dopamine (or Agonist) R1 D1/D5 Receptor D1->R1 G_s Gαs/olf R1->G_s AC1 Adenylyl Cyclase G_s->AC1 Activates cAMP1 cAMP ↑ AC1->cAMP1 PKA PKA cAMP1->PKA Effect1 Cellular Response (e.g., Gene Expression) PKA->Effect1 D2 Dopamine (or Agonist) R2 D2/D3/D4 Receptor D2->R2 G_i Gαi/o R2->G_i AC2 Adenylyl Cyclase G_i->AC2 Inhibits cAMP2 cAMP ↓ AC2->cAMP2 Effect2 Cellular Response (e.g., Ion Channel Modulation) cAMP2->Effect2

Dopamine receptor signaling pathways.
B. Serotonin Receptor Ligands

Similarly, the aminotetralin core derived from 8-Methoxy-1-tetralone is a classic structure for serotonin (5-HT) receptor ligands, particularly for the 5-HT1A subtype.

Signaling Pathways of Serotonin Receptors

Serotonin receptors are a diverse family of GPCRs (with the exception of the 5-HT3 ligand-gated ion channel). For example, the 5-HT1A receptor couples to Gαi/o, leading to inhibition of adenylyl cyclase, while the 5-HT2A receptor couples to Gαq/11, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][16][17]

serotonin_signaling cluster_5ht1a 5-HT1A Receptor Signaling cluster_5ht2a 5-HT2A Receptor Signaling S1 Serotonin (or Agonist) R1 5-HT1A Receptor S1->R1 G_i Gαi/o R1->G_i AC1 Adenylyl Cyclase G_i->AC1 Inhibits cAMP1 cAMP ↓ AC1->cAMP1 Effect1 Cellular Response (e.g., Neuronal Hyperpolarization) cAMP1->Effect1 S2 Serotonin (or Agonist) R2 5-HT2A Receptor S2->R2 G_q Gαq/11 R2->G_q PLC Phospholipase C G_q->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Effect2 Cellular Response Ca->Effect2 PKC->Effect2

Serotonin receptor signaling pathways.

Quantitative Data: Receptor Binding Affinities of Tetralin Derivatives

The following table presents the binding affinities (Ki) of representative aminotetralin derivatives for dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound ClassReceptor TargetKi (nM)Reference
N-n-propyl-N-phenylethylamino-tetrahydroquinolineDopamine D2Potent displacement[18]
N,N-di-n-propylamino-tetrahydroquinolineDopamine D2Potent displacement[18]
PramipexoleDopamine D279,500[19]
CabergolineDopamine D20.61[19]
LisurideDopamine D20.95[19]
PramipexoleDopamine D30.97[19]
8-OH-DPAT Analog (3-phenylpropyl)Serotonin 5-HT1A1.9[20]
8-OH-DPATSerotonin 5-HT1A1.2[20]
Phenylpiperazine Derivative (HBK-15)Serotonin 5-HT1ApKi = 9.02[21]
Phenylpiperazine Derivative (HBK-15)Serotonin 5-HT2ApKi = 7.21[21]

Experimental Protocol: Reductive Amination of 8-Methoxy-1-tetralone

This protocol outlines the synthesis of an N-substituted 2-aminotetralin derivative, a common core for CNS-active compounds.

Workflow for Synthesis of Aminotetralin Derivatives

reductive_amination_workflow start 8-Methoxy-1-tetralone reaction Reductive Amination (Solvent: DCE, rt) start->reaction amine Primary/Secondary Amine (e.g., Propylamine) amine->reaction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted 8-Methoxy-2-aminotetralin purification->product

Workflow for the synthesis of aminotetralin derivatives.

Materials:

  • 8-Methoxy-1-tetralone

  • Primary or secondary amine (e.g., dipropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred solution of 8-Methoxy-1-tetralone (1.0 mmol) in DCE (15 mL), add the amine (1.2 mmol).

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aminotetralin derivative.

III. Application in Anti-inflammatory Drug Discovery

Derivatives of 1-tetralone have been shown to act as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.

A. Inhibition of MIF Tautomerase Activity

MIF possesses a unique tautomerase enzymatic activity, which is linked to its pro-inflammatory functions. Inhibiting this activity can attenuate macrophage activation.

Experimental Protocol: MIF Tautomerase Inhibition Assay

This protocol is adapted from established methods to measure the inhibition of MIF's dopachrome tautomerase activity.[22][23]

Materials:

  • Recombinant human MIF protein

  • L-DOPA methyl ester

  • Sodium m-periodate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • 96-well microplate, microplate reader

Procedure:

  • Substrate Preparation: Prepare a fresh solution of L-3,4-dihydroxyphenylalanine (L-DOPA) methyl ester in assay buffer. Generate the substrate, L-dopachrome methyl ester, by adding sodium m-periodate. The solution will turn a reddish-pink color.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the recombinant MIF enzyme. Allow a brief pre-incubation period (e.g., 5-10 minutes) at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the freshly prepared L-dopachrome methyl ester substrate to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader. The non-enzymatic decay of the substrate is measured in control wells without MIF.

  • Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

8-Methoxy-1-tetralone is a privileged scaffold in medicinal chemistry, providing a robust starting point for the development of diverse therapeutic agents. Its applications span from oncology to neuropharmacology and immunology. The protocols and data presented herein offer a foundational resource for researchers aiming to leverage this versatile building block in their drug discovery programs. Further exploration of its derivatives is warranted to unlock new therapeutic potentials.

References

Application Notes and Protocols: 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, as a versatile building block in the synthesis of various pharmaceutical agents. This document details its application in the development of anticancer agents and discusses its potential in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and Selective Androgen Receptor Modulators (SARMs). Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways are provided to facilitate further research and development.

Overview of this compound

This compound is a bicyclic aromatic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure, featuring a reactive ketone group and a methoxy-substituted aromatic ring, makes it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[1]
Molecular Weight176.21 g/mol [1]
IUPAC NameThis compound[1]
CAS Number13185-18-7[1]
AppearanceWhite to off-white solid

Application in the Synthesis of Anticancer Agents

This compound serves as a valuable scaffold for the synthesis of novel anticancer agents, particularly chalcones and their heterocyclic derivatives like pyrazolines.

Synthesis of Tetralone-Based Chalcones

Chalcones synthesized from 8-methoxy-1-tetralone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[2]

Experimental Protocol: Synthesis of (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (TMMD) [2]

This protocol describes a Claisen-Schmidt condensation reaction to synthesize a methoxy-substituted tetralone-based chalcone.

Materials:

  • 3,4-Dihydro-1(2H)-naphthalenone (a derivative of the title compound)

  • 3,4,5-Trimethoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve equimolar amounts of 3,4-dihydro-1(2H)-naphthalenone (e.g., 2 mL, 0.015 mol) and 3,4,5-trimethoxybenzaldehyde (e.g., 3 g, 0.015 mol) in 100 mL of ethanol with stirring.

  • Add a catalytic amount of aqueous sodium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice water and acidified to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Quantitative Data: Anticancer Activity of Tetralone-Based Chalcones against MCF-7 Cells [2]

CompoundConcentration (µg/mL)Cell Viability (%)Estimated IC₅₀ (µg/mL)
PMMD62.548.20~60
TMMD15.652.33~16
HMMD12550.46~125

Note: IC₅₀ values are estimated based on the provided cell viability data. PMMD, TMMD, and HMMD are different methoxy-substituted tetralone-based chalcone derivatives.

Synthesis of Tetralone-Based Pyrazolines (Proposed)

Pyrazoline derivatives, synthesized from chalcones, are another class of compounds with potential anticancer activity. The following is a general, proposed protocol for the synthesis of pyrazolines from the tetralone-based chalcones described above.

Experimental Protocol: Synthesis of Tetralone-Based Pyrazolines

Materials:

  • Tetralone-based chalcone (synthesized as in 2.1)

  • Hydrazine hydrate (NH₂NH₂·H₂O) or a substituted hydrazine

  • Ethanol or acetic acid

Procedure:

  • Dissolve the tetralone-based chalcone in a suitable solvent such as ethanol or acetic acid.

  • Add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the pyrazoline derivative.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Representative Quantitative Data: Cytotoxicity of Pyrazoline Derivatives

While specific data for pyrazolines derived directly from 8-methoxy-1-tetralone is not available, the following table presents representative IC₅₀ values for other pyrazoline derivatives against various cancer cell lines to indicate their potential.

CompoundCell LineIC₅₀ (µM)Reference
Pyrazoline Derivative 11AsPC-1 (Pancreatic)16.8[3]
Pyrazoline Derivative 11U251 (Glioblastoma)11.9[3]

Potential Application in the Synthesis of SERM and SARM Analogs

The tetralone core structure is present in various pharmacologically active molecules, suggesting that this compound could be a valuable starting material for the synthesis of novel SERM and SARM analogs.

General Synthetic Strategy for SERM/SARM Analogs

A general approach to synthesizing SERM or SARM analogs from 8-methoxy-1-tetralone would involve a multi-step synthesis to introduce the necessary pharmacophoric features. This could include:

  • Modification of the ketone: The ketone functionality can be a handle for introducing various side chains through reactions like Grignard addition or Wittig reaction.

  • Functionalization of the aromatic ring: The methoxy group can be demethylated to a hydroxyl group, which can then be used as a point for further derivatization. Electrophilic aromatic substitution reactions can also be employed to introduce other functional groups.

  • Construction of heterocyclic systems: The tetralone scaffold can be used to build more complex heterocyclic systems often found in SERMs and SARMs.

Workflow for the Discovery of Novel SERM/SARM Analogs:

DrugDiscoveryWorkflow Start This compound Library Combinatorial Library Synthesis Start->Library Derivatization Screening High-Throughput Screening (ER/AR Binding Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (Structure-Activity Relationship) Hit->LeadOpt Identified Hits Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

A generalized workflow for the discovery of novel SERM/SARM analogs.

Signaling Pathways

Understanding the mechanism of action of the target pharmaceuticals is crucial. The following diagrams illustrate the general signaling pathways for estrogen and androgen receptors.

Estrogen Receptor (ER) Signaling Pathway

SERMs exert their effects by modulating the estrogen receptor signaling pathway. They can act as agonists or antagonists depending on the tissue.

References

Application Note and Protocol for the Purification of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-1-tetralone, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. Column chromatography is a widely used and effective method for the purification of this compound from crude reaction mixtures. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography with an ethyl acetate/hexane solvent system.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] In this case, silica gel, a polar adsorbent, serves as the stationary phase. The mobile phase is a less polar mixture of ethyl acetate and hexane. Compounds with higher polarity will have a stronger affinity for the silica gel and will therefore elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.

Data Presentation

The following table summarizes the key quantitative data for the column chromatography purification of this compound.

ParameterValueReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[2]
Mobile Phase Gradient of Ethyl Acetate in Hexane
Initial Eluent25% Ethyl Acetate in Hexane (3:1 Hexane:Ethyl Acetate)
Final Eluent33% Ethyl Acetate in Hexane (2:1 Hexane:Ethyl Acetate)
Optimal Rf Value (TLC) ~0.3[3]
Compound Appearance White to off-white solid[4]
Melting Point 128-130 °C[4]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample elute_column Elute with Gradient Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent characterize Characterize Pure Product evaporate_solvent->characterize

References

Application Notes and Protocols for the Spectroscopic Analysis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in organic synthesis. The provided protocols and data are intended to facilitate the identification and quality control of this compound in a research and development setting.

Chemical Properties

PropertyValue
IUPAC Name 8-methoxy-3,4-dihydro-2H-naphthalen-1-one[1]
Synonyms 8-Methoxy-1-tetralone
CAS Number 13185-18-7[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance White to off-white solid
Melting Point 128-130 °C

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45d, J=8 Hz1HH-5
6.85d, J=3 Hz1HH-7
6.75dd, J=8, 3 Hz1HH-6
3.76s3H-OCH₃
3.06-3.12m2HH-4
2.89-2.92m2HH-2
3.15-3.18m2HH-3
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
197.0 (approx.)C-1 (C=O)
159.10C-8
138.84C-4a
133.13C-5
116.51C-7
114.35C-8a
113.93C-6
54.42-OCH₃
41.32C-3
37.39C-2
34.6C-4

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

m/zProposed Fragment
176[M]⁺ (Molecular Ion)
148[M - CO]⁺
133[M - CO - CH₃]⁺
117[M - CO - OCH₃]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

NMR Spectroscopy Protocol

A generalized protocol for acquiring NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: -10 to 220 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum.

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

2. Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source is typically used.

3. EI-MS Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

  • Source Temperature: 200-250 °C

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

4. Data Analysis:

  • Identify the molecular ion peak [M]⁺.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with a database or predicted fragmentation pattern for confirmation.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Peak Integration (1H) Calibration->Integration Assign_C13 Assign 13C Signals Calibration->Assign_C13 Assign_H1 Assign 1H Signals Integration->Assign_H1 Structure_Confirm Confirm Structure Assign_H1->Structure_Confirm Assign_C13->Structure_Confirm

Caption: Workflow for NMR data acquisition and analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_instrument Instrumentation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Dissolve_MS Dissolve Sample in Volatile Solvent Introduction Introduce Sample into MS Dissolve_MS->Introduction MS_Setup Set up EI-MS Parameters MS_Setup->Introduction Acquire_Spectrum Acquire Mass Spectrum Introduction->Acquire_Spectrum Identify_M Identify Molecular Ion Peak Acquire_Spectrum->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Compare_DB Compare with Database/Prediction Analyze_Frag->Compare_DB

Caption: Workflow for mass spectrometry analysis.

References

Application Notes and Protocols for the Safe Handling of 8-Methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed safety precautions, handling protocols, and emergency procedures for 8-Methoxy-1-tetralone (also known as 6-Methoxy-1-tetralone). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. All quantitative data is summarized, and a step-by-step experimental protocol is provided. A graphical workflow for safe handling is also included.

Introduction

8-Methoxy-1-tetralone (CAS No. 1078-19-9) is a chemical intermediate used in the synthesis of various pharmaceutical compounds, including promising anticancer agents.[1] While some sources classify it as not a hazardous substance or mixture, others indicate potential hazards such as being harmful if swallowed, causing skin irritation, and having long-term adverse effects on aquatic life.[2][3] Given the incomplete toxicological data, it is imperative to handle this compound with appropriate caution.[4] These application notes provide a comprehensive guide to its safe use in a research setting.

Quantitative Data Summary

The physical and chemical properties of 8-Methoxy-1-tetralone are summarized in the table below for easy reference.

PropertyValueReference
Synonyms 6-Methoxy-1-tetralone, 3,4-Dihydro-6-methoxy-1(2H)-naphthalenone[5]
Molecular Formula C₁₁H₁₂O₂[4]
Molecular Weight 176.21 g/mol [2]
Appearance Yellow Powder Solid[4][5]
Melting Point 77 - 79 °C / 170.6 - 174.2 °F[4][5]
Boiling Point 171 °C / 339.8 °F @ 11 mmHg[4][5]
Solubility No information available[4]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at -20°C for one month or -80°C for six months for stock solutions.[4][6]

Hazard Identification and Safety Precautions

While toxicological properties have not been fully investigated, it is prudent to treat 8-Methoxy-1-tetralone with care.[4]

  • Potential Hazards:

    • Harmful if swallowed.

    • May cause skin irritation.[3]

    • May cause an allergic skin reaction.

    • Harmful to aquatic life with long-lasting effects.

  • Precautionary Measures:

    • Avoid contact with skin and eyes.[4]

    • Do not breathe dust.[4]

    • Wash hands and any exposed skin thoroughly after handling.[3]

    • Use only in a well-ventilated area.[3]

    • Avoid release to the environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 8-Methoxy-1-tetralone:

PPE TypeSpecificationReference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. Gloves must be inspected prior to use.[2][4]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is needed. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

Experimental Protocols

  • Preparation:

    • Ensure the work area (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered.

    • Don the required PPE: safety goggles, lab coat, and nitrile gloves.

  • Weighing:

    • Place a clean, dry weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of 8-Methoxy-1-tetralone powder onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolving:

    • Transfer the weighed powder into an appropriate glass container (e.g., a volumetric flask or a beaker).

    • Add the desired solvent (refer to specific experimental procedures for solvent compatibility) incrementally while gently swirling the container to dissolve the compound. A magnetic stirrer can be used for larger volumes.

    • Ensure the compound is fully dissolved before proceeding.

  • Storage:

    • If not for immediate use, transfer the solution to a clearly labeled, sealed container.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

  • Cleanup:

    • Wipe down the spatula and work surfaces with an appropriate solvent and dispose of the cleaning materials as chemical waste.

    • Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container.

    • Remove gloves and wash hands thoroughly.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[4]

  • Accidental Release: Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Visual Workflow

The following diagram illustrates the standard workflow for the safe handling of 8-Methoxy-1-tetralone.

Safe_Handling_Workflow Start Start Prep Preparation - Clean workspace - Don PPE Start->Prep Weigh Weighing - Use ventilated enclosure - Tare balance - Transfer solid carefully Prep->Weigh Dissolve Dissolution - Transfer to glassware - Add solvent - Ensure complete dissolution Weigh->Dissolve Use Experimental Use Dissolve->Use Store Storage - Label container - Store at -20°C or -80°C Dissolve->Store If not for immediate use Cleanup Cleanup & Waste Disposal - Decontaminate surfaces - Dispose of waste properly - Remove PPE Use->Cleanup Store->Use End End Cleanup->End

Caption: Workflow for the safe handling of 8-Methoxy-1-tetralone.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4][5]

  • Hazardous Combustion Products: Carbon monoxide (CO) and Carbon dioxide (CO2).[4][5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Do not allow the product to enter drains.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve the intramolecular Friedel-Crafts cyclization of a substituted γ-phenylbutyric acid precursor. Key variations in this approach depend on the catalyst used, with common choices being polyphosphoric acid (PPA), Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), and strong Lewis acids like aluminum chloride (AlCl₃). Another common route is the reduction of a brominated precursor, such as 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, via catalytic hydrogenation.[1]

Q2: Why is the formation of the 8-methoxy isomer challenging?

A2: The primary challenge lies in controlling the regioselectivity of the intramolecular Friedel-Crafts cyclization. The electron-donating nature of the methoxy group directs electrophilic attack to both the ortho and para positions of the aromatic ring. Cyclization at the para position leads to the thermodynamically more stable, but undesired, 6-methoxy-1-tetralone. In the absence of a directing or blocking group, the 6-methoxy isomer can be the sole product of the reaction.

Q3: What is a "blocking group" and how does it help in the synthesis?

A3: A blocking group is a chemical moiety temporarily introduced onto the aromatic ring to prevent reaction at a specific position. In the synthesis of 8-methoxy-1-tetralone, a bromine atom is often used as a blocking group at the position para to the methoxy group. This forces the cyclization to occur at the desired ortho position, leading to the 8-methoxy isomer. The bromine can then be removed in a subsequent step, typically by catalytic hydrogenation.

Q4: What are the typical purities and yields I can expect?

A4: Yields are highly dependent on the chosen synthetic route, catalyst, and reaction conditions. With optimized protocols that address the common problems outlined in the troubleshooting guide, yields for the desired 8-methoxy isomer can be significantly improved. Purity is often assessed by techniques like NMR and mass spectrometry, with column chromatography being a common method to achieve high purity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield or failing completely. What are the likely causes and how can I resolve this?

A: Low yields in this reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_quality Check Reagent Purity and Dryness start->reagent_quality Step 1 catalyst_activity Verify Catalyst Activity reagent_quality->catalyst_activity Step 2 reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions Step 3 workup Improve Workup Procedure reaction_conditions->workup Step 4 success Improved Yield workup->success

Caption: A stepwise workflow for troubleshooting low yields.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity Lewis acids like AlCl₃ and the components of Eaton's reagent are highly sensitive to moisture. Any water in the solvent, glassware, or starting materials will deactivate the catalyst.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Store catalysts in a desiccator.
Suboptimal Reaction Temperature The activation energy for the cyclization may not be reached if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.Consult literature for the optimal temperature range for your specific catalyst. For PPA and Eaton's reagent, gentle heating is often required. For AlCl₃, the reaction may proceed at room temperature or with mild heating.
Impure Starting Materials Impurities in the γ-phenylbutyric acid precursor can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired tetralone.Purify the starting material before use, for example, by recrystallization or column chromatography.
Insufficient Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Problem 2: Formation of the Undesired 6-Methoxy Isomer

Q: I am obtaining a mixture of 8-methoxy and 6-methoxy isomers, or predominantly the 6-methoxy isomer. How can I improve the regioselectivity of the cyclization?

A: The formation of the 6-methoxy isomer is a common thermodynamic pitfall. The following strategies can be employed to favor the formation of the desired 8-methoxy product.

Logical Relationship for Isomer Control

References

Technical Support Center: Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield and purity of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and high-yielding method is the intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid or its ester derivative.[1] Other reported methods include multi-step syntheses involving Stobbe condensation and the chemical transformation of the isomeric 5-methoxy-1-tetralone.[2][3]

Q2: Why is the formation of 6-Methoxy-1-tetralone a common issue, and how can it be prevented?

A2: The formation of 6-Methoxy-1-tetralone is a frequent problem because cyclization at the position para to the activating methoxy group is thermodynamically favored. To ensure the desired ortho cyclization, a blocking group, such as bromine, is often introduced at the C4 position of the benzene ring. This group is then removed in a subsequent step, for instance, via catalytic hydrogenation.[1]

Q3: What are the advantages of using Eaton's reagent for the cyclization step?

A3: Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is an effective and often safer alternative to other Lewis acids like tin(IV) chloride (SnCl₄).[1] It can promote high yields (reported up to 95%) for the intramolecular Friedel-Crafts acylation, often under relatively mild conditions.[1]

Q4: What is the typical appearance and melting point of this compound?

A4: The compound is generally a white to off-white solid.[4] Its reported melting point is typically in the range of 128-130°C.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly focusing on the intramolecular Friedel-Crafts acylation pathway.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps
Inactive Catalyst Eaton's reagent can absorb moisture from the air, reducing its activity. Ensure it is freshly prepared or has been stored under anhydrous conditions. For other Lewis acids, verify their quality and activity.
Poor Quality Starting Material The precursor 4-arylbutyric acid or ester must be pure. Purify the starting material by recrystallization or column chromatography before the cyclization step.
Incorrect Reaction Temperature Intramolecular Friedel-Crafts reactions are sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If too high, it can lead to side product formation. Optimize the temperature based on literature procedures (e.g., 75°C).[1]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time.

Issue 2: Formation of the Isomeric 6-Methoxy-1-tetralone

Potential Cause Troubleshooting Steps
Absence of a Blocking Group As previously mentioned, cyclization without a blocking group on the aromatic ring will likely yield the undesired 6-methoxy isomer as the major product.[1] The synthesis must be designed to include a blocking group ortho to the desired cyclization position.
Premature Loss of Blocking Group If reaction conditions are too harsh, the blocking group may be lost before cyclization is complete. Ensure the temperature and catalyst concentration are appropriately controlled.

Issue 3: Difficult Purification

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material If the reaction did not go to completion, the final product will be contaminated. Optimize the reaction conditions (time, temperature, catalyst equivalents) to maximize conversion.
Similar Polarity of Product and Byproducts The desired 8-methoxy isomer and the undesired 6-methoxy isomer can have very similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and using a high-performance column may be necessary. Recrystallization can also be an effective purification method.

Data Presentation: Comparison of Cyclization Conditions

The following table summarizes reported yields for the intramolecular Friedel-Crafts cyclization step under different conditions.

Precursor Catalyst / Reagent Conditions Yield (%) Reference
Methyl-4-arylbutyric ester (with C4-Br blocking group)Eaton's Reagent75°C, 2 h95%[1]
4-arylbutyric acid (with C4-Br blocking group)Eaton's ReagentRoom Temp, 12 h88%[1]
4-arylbutyric acid (with C4-Br blocking group)Sulfuric AcidRoom Temp, 8 hNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-1-tetralone via Intramolecular Friedel-Crafts Acylation

This protocol is based on a high-yield approach using a blocking group to direct cyclization.[1]

Step 1: Synthesis of the blocked 4-arylbutyric acid precursor.

  • (This protocol assumes the precursor, e.g., 4-(4-bromo-2-methoxyphenyl)butanoic acid, has been synthesized. This often involves steps like a palladium-mediated cross-coupling followed by hydrogenation.)

Step 2: Intramolecular Friedel-Crafts Cyclization.

  • Place the 4-(4-bromo-2-methoxyphenyl)butanoic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add Eaton's reagent (typically 2.5 equivalents) to the flask.

  • Stir the mixture at room temperature for 12 hours or at 75°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-8-methoxy-1-tetralone.

Step 3: Debromination via Catalytic Hydrogenation.

  • Dissolve the crude 5-bromo-8-methoxy-1-tetralone in a suitable solvent such as ethanol or methanol.[2][4]

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., using a hexane/ether eluent system) or recrystallization to obtain pure this compound.[2][4]

Visualizations

experimental_workflow cluster_start Precursor Synthesis cluster_cyclization Cyclization cluster_deblocking Deblocking & Purification cluster_end Final Product start Blocked 4-Arylbutyric Acid cyclization Intramolecular Friedel-Crafts Acylation (Eaton's Reagent) start->cyclization Step 1 workup Aqueous Workup & Extraction cyclization->workup Step 2 deblocking Catalytic Hydrogenation (Pd/C, H2) workup->deblocking Step 3 purification Column Chromatography or Recrystallization deblocking->purification Step 4 end_product 8-Methoxy-1-tetralone purification->end_product Final

Caption: General workflow for the synthesis of 8-Methoxy-1-tetralone.

troubleshooting_yield start Low or No Yield Observed q1 Isomeric 6-Methoxy Product Observed? start->q1 a1_yes Incorporate a C4 blocking group (e.g., Br) into the precursor. q1->a1_yes Yes q2 Reaction Incomplete (Starting Material Remains)? q1->q2 No end_node Re-run Experiment with Optimized Conditions a1_yes->end_node a2_yes_1 Check Catalyst Activity (Use fresh Eaton's Reagent) q2->a2_yes_1 Yes q2->end_node No a2_yes_2 Increase Reaction Time / Temperature a2_yes_1->a2_yes_2 a2_yes_3 Verify Purity of Starting Material a2_yes_2->a2_yes_3 a2_yes_3->end_node

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: 8-Methoxy-1-tetralone Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxy-1-tetralone.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of 8-Methoxy-1-tetralone, primarily via intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butyric acid and its derivatives.

Issue Potential Cause Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, PPA) are moisture-sensitive.- Ensure all glassware is thoroughly dried (oven-dried or flame-dried).- Use anhydrous solvents and reagents.- Use a fresh, unopened container of the Lewis acid or test the activity of the current batch.
2. Deactivated Starting Material: The aromatic ring of the precursor is not sufficiently activated for electrophilic substitution.- Confirm the structure and purity of the starting material.- Consider using a more activating protecting group if applicable.
3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).- If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. Refer to literature for optimal conditions for the specific catalyst used.
Formation of a Mixture of Isomers (8-Methoxy- and 6-Methoxy-1-tetralone) 1. Lack of Regiocontrol: The methoxy group on the phenyl ring directs electrophilic attack to both the ortho and para positions. Cyclization at the para position leads to the formation of the undesired 6-Methoxy-1-tetralone, which is often the thermodynamically more stable product.[1]- Employ a Blocking Group: Introduce a removable blocking group (e.g., bromine) at the position para to the methoxy group on the starting material. This will force the cyclization to occur at the ortho position, yielding the desired 8-methoxy isomer. The blocking group can be removed in a subsequent step.[1]- Optimize Reaction Conditions: While less effective than a blocking group, experimenting with different Lewis acids, solvents, and temperatures may slightly alter the isomer ratio. Zeolite catalysts have been shown to enhance para-selectivity in some Friedel-Crafts acylations, which in this case would be undesirable but highlights the role of the catalyst in regioselectivity.[2]
2. Isomerization: Under harsh acidic conditions, there might be a possibility of product isomerization, although this is less common for acylation than alkylation.- Use the mildest effective Lewis acid and the lowest possible reaction temperature to achieve cyclization.
Formation of Polymeric/Tarry Material 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of starting materials and products.- Maintain the recommended reaction temperature and ensure even heating with vigorous stirring.- Consider adding the starting material portion-wise to control any exotherm.
2. Intermolecular Reactions: At high concentrations, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to polymers.- Employ high-dilution conditions, where the substrate is added slowly to a large volume of solvent containing the catalyst.
Difficulty in Product Purification 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification.- Ensure the reaction has gone to completion by monitoring with TLC or GC.- A basic wash (e.g., with sodium bicarbonate solution) during workup can help remove any unreacted carboxylic acid starting material.
2. Co-elution of Isomers: 8-Methoxy-1-tetralone and 6-Methoxy-1-tetralone are structural isomers and may have similar polarities, making them difficult to separate by column chromatography.- Use a high-efficiency silica gel for column chromatography.- Employ a solvent system with low polarity (e.g., a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate) and perform a slow, careful elution. Gradient elution may be beneficial.- Preparative HPLC may be necessary for complete separation if high purity is required.
3. Contamination with Catalyst Residues: Lewis acid residues can interfere with purification and subsequent reactions.- Perform a thorough aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) followed by water and brine can help remove catalyst residues.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 8-Methoxy-1-tetralone via intramolecular Friedel-Crafts acylation?

A1: The most common side product is the regioisomeric 6-Methoxy-1-tetralone. This arises from the cyclization of the acylium ion intermediate at the para position to the methoxy group on the aromatic ring, which is electronically favored, similar to the ortho position. The formation of the 6-methoxy isomer can be significant and, in some cases, it can be the major product.[1]

Q2: How can I minimize the formation of the 6-Methoxy-1-tetralone isomer?

A2: The most effective strategy is to use a starting material that has a blocking group at the C5 position (para to the methoxy group). A common blocking group is bromine. This forces the intramolecular acylation to occur exclusively at the C7 position (ortho to the methoxy group), leading to the desired 8-Methoxy-1-tetralone precursor. The bromine can then be removed in a subsequent step, for example, by catalytic hydrogenation.[1]

Q3: What are the best catalysts for the intramolecular Friedel-Crafts cyclization to form 8-Methoxy-1-tetralone?

A3: A variety of Lewis and Brønsted acids can be used. Polyphosphoric acid (PPA) is a classic and effective reagent for this transformation. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is another powerful cyclizing agent. Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. The choice of catalyst can influence the reaction conditions required and may have some effect on the regioselectivity, although the directing effect of the methoxy group is the dominant factor.

Q4: How can I distinguish between 8-Methoxy-1-tetralone and the 6-Methoxy-1-tetralone side product?

A4: The two isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The aromatic protons of the two isomers will show different splitting patterns and chemical shifts. For 8-Methoxy-1-tetralone, the aromatic protons will typically appear as a set of three coupled signals (a doublet, a triplet, and a doublet). For 6-Methoxy-1-tetralone, the aromatic region will also show three distinct signals, but with different coupling constants and chemical shifts due to the different substitution pattern.

  • ¹³C NMR: The chemical shifts of the aromatic carbons will also be different for the two isomers.

  • GC-MS: Gas chromatography can often separate the two isomers, and the mass spectra will be very similar, but the retention times will be different, allowing for quantification of the isomer ratio.

Q5: Are there any other potential side reactions I should be aware of?

A5: Besides the formation of the 6-methoxy isomer, other less common side reactions can occur, particularly if the reaction conditions are not well-controlled:

  • Incomplete cyclization: The starting material, 4-(3-methoxyphenyl)butyric acid or its corresponding acyl chloride, may remain if the reaction is not driven to completion.

  • Polymerization: As mentioned in the troubleshooting guide, high temperatures or concentrations can lead to the formation of polymeric byproducts.

  • Dealkylation/Demethylation: While less common for acylations, strong Lewis acids at high temperatures can sometimes cause cleavage of the methyl ether, leading to phenolic byproducts.

  • Rearrangement: Although acylium ions are generally stable, rearrangements are a known, albeit less frequent, side reaction in Friedel-Crafts acylations.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation for 8-Methoxy-1-tetralone (Illustrative Protocol)

This protocol is a general representation and may require optimization based on specific laboratory conditions and available starting materials.

1. Preparation of 4-(3-methoxyphenyl)butyryl chloride:

  • To a solution of 4-(3-methoxyphenyl)butyric acid in an anhydrous solvent (e.g., dichloromethane or benzene), add oxalyl chloride or thionyl chloride (typically 1.1 to 1.5 equivalents) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.

2. Intramolecular Friedel-Crafts Cyclization:

  • In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), place the Lewis acid (e.g., AlCl₃, 1.1-1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the 4-(3-methoxyphenyl)butyryl chloride in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_workup Workup and Purification cluster_product Product start 4-(3-methoxyphenyl)butyric acid acyl_chloride 4-(3-methoxyphenyl)butyryl chloride start->acyl_chloride Thionyl Chloride or Oxalyl Chloride cyclization Cyclization with Lewis Acid (e.g., AlCl₃) acyl_chloride->cyclization quench Quench (Ice/HCl) cyclization->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 8-Methoxy-1-tetralone purification->product

Caption: General experimental workflow for the synthesis of 8-Methoxy-1-tetralone.

side_reaction_pathway cluster_cyclization Intramolecular Friedel-Crafts Acylation precursor 4-(3-methoxyphenyl)butyryl chloride ortho_attack Ortho-attack precursor->ortho_attack Desired Pathway para_attack Para-attack precursor->para_attack Side Reaction Pathway product 8-Methoxy-1-tetralone ortho_attack->product side_product 6-Methoxy-1-tetralone para_attack->side_product

Caption: Reaction pathway showing the formation of the desired product and the main side product.

References

Technical Support Center: Optimization of Reaction Conditions for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the intramolecular Friedel-Crafts acylation approach.

Issue 1: Low or No Yield of this compound

Q: My intramolecular Friedel-Crafts cyclization of 4-(2-methoxyphenyl)butanoic acid is resulting in a low or no yield of the desired tetralone. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in this reaction is a common issue and can often be attributed to several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is extremely sensitive to moisture. Any water present in your solvent, glassware, or starting materials will deactivate the catalyst.

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they should be appropriately dried before use.

      • Handle the Lewis acid in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it from the reaction. Therefore, a stoichiometric amount of the catalyst is often required.

    • Troubleshooting:

      • Increase the molar ratio of the Lewis acid to the starting material. A 1.1 to 1.5 molar equivalent is a good starting point.

  • Poor Quality Starting Material: The purity of the 4-(2-methoxyphenyl)butanoic acid or its acid chloride derivative is crucial. Impurities can interfere with the reaction.

    • Troubleshooting:

      • Ensure the starting material is pure by checking its melting point or by analytical techniques like NMR or GC-MS.

      • If preparing the acid chloride in situ, ensure the conversion is complete before adding the Lewis acid.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Troubleshooting:

      • While many Friedel-Crafts acylations proceed at room temperature, some may require gentle heating to initiate or drive the reaction to completion. However, excessive heat can lead to side reactions. A temperature range of 0 °C to 50 °C is typically explored.

Issue 2: Formation of Side Products

Q: I am observing the formation of significant side products in my reaction mixture. What are the likely side products and how can I minimize their formation?

A: The primary side product in the intramolecular Friedel-Crafts cyclization of 4-(2-methoxyphenyl)butanoic acid is the isomeric 6-methoxy-1-tetralone. This occurs due to cyclization at the position para to the methoxy group, which can be thermodynamically favored.

  • Minimizing Isomer Formation:

    • Choice of Lewis Acid: The choice of Lewis acid can influence the regioselectivity of the cyclization. Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) can help in optimizing the formation of the desired 8-methoxy isomer.

    • Use of a Blocking Group: A strategy to ensure cyclization occurs ortho to the methoxy group is to use a starting material with a blocking group at the para position. For example, starting with 4-(4-bromo-2-methoxyphenyl)butanoic acid will direct the cyclization to the desired position. The bromo group can then be removed in a subsequent step.

    • Alternative Reagents: The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been reported to provide good yields of the desired product.[1]

Issue 3: Difficult Purification of the Final Product

Q: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?

A: The purification of this compound can be challenging due to the presence of the isomeric byproduct and other impurities.

  • Column Chromatography: This is the most effective method for separating the 8-methoxy isomer from the 6-methoxy isomer and other impurities.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

    • Mobile Phase: A non-polar/polar solvent system is typically employed. A gradient of ethyl acetate in hexane or petroleum ether is often effective. Start with a low polarity eluent and gradually increase the polarity.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent: A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be used. The choice of solvent will depend on the impurity profile.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common and efficient starting material is 4-(2-methoxyphenyl)butanoic acid. This precursor undergoes intramolecular Friedel-Crafts acylation to form the tetralone ring system.

Q2: Which Lewis acid is most effective for the intramolecular Friedel-Crafts cyclization?

A2: While aluminum chloride (AlCl₃) is a common choice, other Lewis acids such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) can also be used. The optimal Lewis acid may vary depending on the specific substrate and reaction conditions. Eaton's reagent is a notable alternative that can offer advantages in terms of safety and yield.[1]

Q3: What are the key parameters to control for optimizing the reaction yield?

A3: The key parameters to control are:

  • Moisture: The reaction must be carried out under strictly anhydrous conditions.

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid is often necessary.

  • Reaction Temperature: The temperature should be carefully controlled to balance reaction rate and side product formation.

  • Purity of Starting Materials: High-purity starting materials are essential for a clean reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them appropriately, and run a TLC against the starting material. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q5: Is it possible to synthesize this compound via other routes?

A5: Yes, an alternative route involves the catalytic hydrogenation of a brominated precursor, such as 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Data Presentation

Table 1: Optimization of Lewis Acid for Intramolecular Friedel-Crafts Cyclization

EntryLewis AcidEquiv.SolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃1.2Dichloromethane25475General Literature
2SnCl₄1.2Dichloromethane25670General Literature
3TiCl₄1.2Dichloromethane0-25568General Literature
4Eaton's Reagent--251288[1]
5Eaton's Reagent--75295[1]

Table 2: Catalytic Hydrogenation of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

EntryCatalystCatalyst Loading (mol%)SolventPressure (psi)Temperature (°C)Time (h)Yield (%)Reference
110% Pd/C5Methanol502512>95General Literature
25% Pd/C10Ethanol502516>95General Literature

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride

  • Preparation of the Acid Chloride (Optional, if starting from the carboxylic acid):

    • To a solution of 4-(2-methoxyphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous dimethylformamide (DMF, 1-2 drops).

    • Stir the mixture at room temperature for 2 hours or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(2-methoxyphenyl)butanoyl chloride.

  • Intramolecular Friedel-Crafts Cyclization:

    • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM (10 mL/mmol) at 0 °C under an inert atmosphere, add a solution of the crude 4-(2-methoxyphenyl)butanoyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Catalytic Hydrogenation of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in methanol (20 mL/mmol).

    • Add 10% palladium on carbon (5 mol%).

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often of high purity and may not require further purification. If necessary, it can be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_fc Intramolecular Friedel-Crafts Acylation cluster_h Catalytic Hydrogenation start_fc 4-(2-methoxyphenyl)butanoic acid acid_chloride Formation of Acid Chloride (Oxalyl Chloride, DMF) start_fc->acid_chloride cyclization Intramolecular Cyclization (Lewis Acid, DCM) acid_chloride->cyclization workup_fc Aqueous Work-up cyclization->workup_fc purification_fc Purification (Column Chromatography) workup_fc->purification_fc product_fc This compound purification_fc->product_fc start_h 5-bromo-8-methoxy-3,4- dihydronaphthalen-1(2H)-one hydrogenation Catalytic Hydrogenation (Pd/C, H2) start_h->hydrogenation workup_h Filtration hydrogenation->workup_h product_h This compound workup_h->product_h

Caption: Synthetic routes to this compound.

troubleshooting_low_yield problem Low or No Yield cause1 Catalyst Inactivity (Moisture) problem->cause1 cause2 Insufficient Catalyst problem->cause2 cause3 Poor Starting Material Purity problem->cause3 cause4 Suboptimal Temperature problem->cause4 solution1 Use Anhydrous Conditions (Dry Glassware, Solvents) cause1->solution1 solution2 Increase Catalyst Stoichiometry cause2->solution2 solution3 Purify Starting Material cause3->solution3 solution4 Optimize Reaction Temperature cause4->solution4

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in this compound can vary depending on the synthetic route employed. However, some of the most prevalent impurities include:

  • Isomeric Byproducts: The most significant impurity is often the thermodynamically more stable regioisomer, 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Its formation is a common issue in Friedel-Crafts acylation-based syntheses.

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials such as 3-(m-methoxyphenyl)propanoic acid or its derivatives may be present.

  • Brominated Intermediates: In synthetic routes that use brominated precursors to direct cyclization, such as 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, these intermediates may persist in the crude product.[1]

  • Polysubstituted Byproducts: Friedel-Crafts reactions can sometimes lead to polysubstitution on the aromatic ring, resulting in minor impurities with additional functional groups.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can also be present.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

  • Recrystallization: This is an effective method for removing minor impurities when the crude product is relatively pure. It is generally faster and more scalable than chromatography.

  • Column Chromatography: This technique is highly effective for separating the target compound from closely related isomers and other byproducts, especially when the impurity profile is complex.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying the main compound and detecting the presence of impurities. The appearance of unexpected signals or integration values that do not match the expected structure can indicate the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate volatile components of the mixture and provide their mass spectra, which aids in the identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the sample and detecting non-volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (128-130 °C) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out Instead of Crystallization

If your compound "oils out" of the solution as a liquid instead of forming solid crystals, it can be due to several factors.

Possible Cause Troubleshooting Steps
Cooling too rapidly. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Inappropriate solvent. The boiling point of the solvent may be too high, or the compound is too soluble. Try a different solvent or a solvent mixture. Hexane/acetone is a combination often used for ketones.
High impurity concentration. The presence of a significant amount of impurities can lower the melting point of the mixture. Purify the crude material by column chromatography first to remove the bulk of the impurities.

Issue 2: Poor Recovery of the Product

Low yield after recrystallization can be frustrating. Here are some potential reasons and solutions.

Possible Cause Troubleshooting Steps
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product. If too much solvent was added, carefully evaporate some of it to re-saturate the solution.
The compound is too soluble in the chosen solvent at low temperatures. Select a solvent in which the compound has lower solubility at room temperature or in an ice bath.
Premature crystallization during hot filtration. Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
Column Chromatography

Issue 3: Poor Separation of the Desired Compound from an Impurity

Achieving good separation is the primary goal of chromatography. If you are struggling to separate your product from an impurity, consider the following.

Possible Cause Troubleshooting Steps
Inappropriate eluent system. The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to screen different solvent systems and gradients. For this compound, a gradient of ethyl acetate in hexane is a good starting point. For more polar impurities, a small percentage of methanol in dichloromethane can be effective.
Column overloading. Too much sample was loaded onto the column, leading to broad peaks and poor resolution. Use a larger column or load less material.
Co-eluting impurities. The impurity may have a very similar polarity to your product. In this case, a very shallow gradient or a different stationary phase (e.g., alumina) might be necessary. The isomeric impurity 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one can be particularly challenging to separate.

Issue 4: The Compound is Stuck on the Column

If your product does not elute from the column, it is likely too strongly adsorbed to the stationary phase.

Possible Cause Troubleshooting Steps
Eluent is not polar enough. Gradually increase the polarity of the eluent. For a polar compound like this compound, you may need to add a more polar solvent like methanol to your eluent system.
Compound degradation on silica gel. Some compounds can degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, consider using a less acidic stationary phase like neutral alumina.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Typical Recovery Advantages Disadvantages
Recrystallization >95% (for relatively pure starting material)70-90%Fast, scalable, good for removing minor, less soluble impurities.Not effective for removing impurities with similar solubility, risk of oiling out.
Column Chromatography >99%60-85%Excellent for separating isomers and complex mixtures, high purity achievable.More time-consuming, requires more solvent, lower recovery.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: In a fume hood, pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound. The specific gradient should be optimized based on TLC analysis. A system of 8:2 hexane:ether has also been reported for similar compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Point cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude Product Crude Product Purity Analysis Purity Analysis Crude Product->Purity Analysis Recrystallization Recrystallization Purity Analysis->Recrystallization High Purity (>90%) ColumnChromatography Column Chromatography Purity Analysis->ColumnChromatography Low Purity/ Isomers Present Recrystallization->ColumnChromatography Purity insufficient Pure Product (>99%) Pure Product (>99%) Recrystallization->Pure Product (>99%) Successful ColumnChromatography->Pure Product (>99%)

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Poor Separation CheckTLC Re-evaluate TLC Start->CheckTLC OptimizeGradient Optimize Eluent Gradient CheckTLC->OptimizeGradient ΔRf is small Overloading Check for Overloading CheckTLC->Overloading ΔRf is good ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) OptimizeGradient->ChangeStationaryPhase Still no separation SuccessfulSeparation Successful Separation OptimizeGradient->SuccessfulSeparation ChangeStationaryPhase->SuccessfulSeparation ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes Overloading->SuccessfulSeparation No ReduceLoad->SuccessfulSeparation

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: 8-Methoxy-1-tetralone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methoxy-1-tetralone reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 8-Methoxy-1-tetralone?

A1: 8-Methoxy-1-tetralone is a versatile intermediate used in the synthesis of various biologically active molecules. Common reactions include:

  • Friedel-Crafts Acylation/Cyclization: Used in the synthesis of the tetralone ring itself.[1][2]

  • Reduction Reactions: Conversion of the ketone to an alcohol or complete reduction of the carbonyl group.

  • Suzuki Coupling: To introduce aryl or vinyl substituents.

  • Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines, which are precursors to various alkaloids.[3]

  • Aldol Condensation: A key step in the synthesis of Donepezil, an anti-Alzheimer's drug.[4][5]

Q2: How should 8-Methoxy-1-tetralone be stored?

A2: Proper storage is crucial to maintain the stability of 8-Methoxy-1-tetralone. It is recommended to store the compound in a cool, dry place. For long-term storage, temperatures of -20°C (for up to one month) to -80°C (for up to six months) are advisable to prevent degradation.[6]

Troubleshooting Guides

Friedel-Crafts Cyclization for 8-Methoxy-1-tetralone Synthesis

Q: I am getting a low yield of 8-Methoxy-1-tetralone and a significant amount of the 6-Methoxy-1-tetralone isomer. How can I improve the regioselectivity?

A: This is a common issue due to the thermodynamic stability of the para-substituted product (6-methoxy-1-tetralone). Here are several strategies to favor the formation of the ortho-isomer (8-methoxy-1-tetralone):

  • Use of a Blocking Group: The most effective method is to introduce a blocking group at the C4 position of the benzene ring of the precursor. A bromine substituent is commonly used to ensure cyclization occurs ortho to the methoxy group.[1][2]

  • Choice of Catalyst: Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be an efficient catalyst for this intramolecular acylation, providing good yields at relatively low temperatures.[1] Lewis acids can also be employed.

  • Reaction Conditions: Carefully controlling the reaction temperature can influence the product ratio. Lower temperatures (e.g., 35°C) have been reported to give good yields with Eaton's reagent.[1]

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization using Eaton's Reagent

Materials:

  • Methyl 4-(2-bromo-5-methoxyphenyl)butyrate (precursor with blocking group)

  • Eaton's reagent (7.7% w/w P₂O₅ in CH₃SO₃H)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methyl 4-(2-bromo-5-methoxyphenyl)butyrate in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 2.5 equivalents of Eaton's reagent to the stirred solution.

  • Allow the reaction to warm to 35°C and stir for the time determined by TLC monitoring (typically 1-2 hours).

  • Quench the reaction by carefully pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-8-methoxy-1-tetralone.

  • The bromine blocking group can then be removed in a subsequent step (e.g., catalytic hydrogenation) to yield 8-Methoxy-1-tetralone.

Logical Workflow for Optimizing Regioselectivity

G start Low Yield of 8-Methoxy-1-tetralone High Yield of 6-Methoxy Isomer strategy1 Introduce Blocking Group (e.g., Bromine at C4) start->strategy1 strategy2 Optimize Catalyst System start->strategy2 strategy3 Control Reaction Temperature start->strategy3 outcome Improved Yield and Regioselectivity for 8-Methoxy-1-tetralone strategy1->outcome catalyst_choice Use Eaton's Reagent or suitable Lewis Acid strategy2->catalyst_choice temp_control Maintain Low Temperature (e.g., 35°C) strategy3->temp_control catalyst_choice->outcome temp_control->outcome

Caption: Troubleshooting workflow for improving regioselectivity in 8-Methoxy-1-tetralone synthesis.

Suzuki Coupling Reactions

Q: My Suzuki coupling reaction with an 8-Methoxy-1-tetralone derivative is failing or giving a low yield. What are the common causes?

A: Failed Suzuki couplings can be due to several factors. Here's a checklist of potential issues and solutions:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid.[7] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., toluene/water, dioxane/water) must be able to dissolve the reagents and facilitate the reaction.

  • Poor Quality of Reagents: Boronic acids can degrade over time. Use fresh or properly stored boronic acid. Ensure your 8-Methoxy-1-tetralone derivative (e.g., a bromo- or iodo-substituted version) is pure.

  • Steric Hindrance: The methoxy group at the 8-position can create steric hindrance, making the oxidative addition step more difficult. Consider using a bulkier phosphine ligand (e.g., Buchwald ligands like XPhos or SPhos) to promote the reaction.[8]

  • Formation of Side Products: Homocoupling of the boronic acid can occur. Optimizing the stoichiometry of the reactants can minimize this.

Data on Suzuki Coupling Conditions

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Bromo-derivativePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
Iodo-derivativeVinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90Moderate
Bromo-derivativeMethylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃MeCN/H₂O80Variable

Note: This table provides example conditions. Optimization is often required for specific substrates.

Pictet-Spengler Reaction

Q: I am attempting a Pictet-Spengler reaction with a tryptamine derivative and 8-Methoxy-1-tetralone, but the reaction is not proceeding. What should I check?

A: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound followed by ring closure.[3] Here are some troubleshooting tips:

  • Acid Catalyst: This reaction typically requires an acid catalyst to form the electrophilic iminium ion, which is necessary for cyclization.[3] Trifluoroacetic acid (TFA) or a few drops of concentrated HCl are commonly used.[9]

  • Reaction Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others may require heating to reflux.[9] However, excessive heat can lead to decomposition.

  • Solvent Choice: Aprotic solvents like dichloromethane or protic solvents like methanol can be used.[9] The choice of solvent can influence the reaction rate and yield.

  • Purity of Starting Materials: Ensure both the tryptamine derivative and the 8-Methoxy-1-tetralone are pure. Impurities can inhibit the reaction.

Experimental Workflow for a Pictet-Spengler Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification dissolve Dissolve Tryptamine Derivative in Solvent add_tetralone Add 8-Methoxy-1-tetralone dissolve->add_tetralone add_catalyst Add Acid Catalyst (e.g., TFA) add_tetralone->add_catalyst stir Stir at Appropriate Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with Base (e.g., NaHCO₃) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for the Pictet-Spengler reaction.

This technical support guide provides a starting point for troubleshooting common issues with 8-Methoxy-1-tetralone reactions. For more specific issues, consulting detailed literature for your particular reaction is always recommended.

References

challenges in the scale-up of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the scale-up synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Problem 1: Low Yield in Intramolecular Friedel-Crafts Acylation

Question: We are attempting to scale up the synthesis of this compound via an intramolecular Friedel-Crafts acylation of a phenylbutyric acid precursor, but the yield is significantly lower than in our lab-scale experiments. What are the potential causes and solutions?

Answer: Low yields during the scale-up of Friedel-Crafts acylations are a common challenge. Several factors could be contributing to this issue. Here is a systematic guide to troubleshooting the problem:

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all reagents, solvents, and glassware are rigorously dried. On a larger scale, moisture introduced during transfers is more significant. Consider using a nitrogen atmosphere and performing moisture content analysis of your starting materials.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, effectively quenching the catalyst. On a larger scale, localized concentration gradients can exacerbate this. Ensure at least a stoichiometric amount of the catalyst is used, and consider a slow, controlled addition of the catalyst or substrate to maintain an effective catalytic concentration.
Poor Mixing Inadequate agitation in a larger reactor can lead to localized "hot spots" and uneven reaction progress. Ensure the reactor's mixing is efficient for the reaction volume and viscosity. The formation of solid complexes can also hinder mixing.
Side Reactions At higher temperatures or with prolonged reaction times, which can occur during scale-up, side reactions such as intermolecular acylation or decomposition may become more prevalent. Optimize the reaction temperature and monitor the reaction progress closely (e.g., by HPLC) to stop it at the optimal time.
Incorrect Work-up The quenching of a large-scale Friedel-Crafts reaction is highly exothermic and can lead to product degradation if not controlled properly. Ensure a slow and controlled quench at a low temperature. The pH of the aqueous washes is also critical for efficient extraction of the product and removal of the catalyst.

Logical Troubleshooting Flow:

G start Low Yield in Friedel-Crafts Acylation check_moisture Verify Anhydrous Conditions start->check_moisture check_catalyst Evaluate Catalyst Stoichiometry check_moisture->check_catalyst [Moisture Controlled] solution_drying Implement Rigorous Drying Protocols check_moisture->solution_drying [Moisture Detected] check_mixing Assess Mixing Efficiency check_catalyst->check_mixing [Stoichiometry Correct] solution_catalyst Increase Catalyst Loading or Use Slow Addition check_catalyst->solution_catalyst [Stoichiometry Insufficient] check_side_reactions Analyze for Byproducts (HPLC/GC-MS) check_mixing->check_side_reactions [Mixing Adequate] solution_mixing Improve Agitation/Reactor Configuration check_mixing->solution_mixing [Mixing Inadequate] optimize_workup Review Quenching and Extraction Protocol check_side_reactions->optimize_workup [No Major Byproducts] solution_conditions Optimize Temperature and Reaction Time check_side_reactions->solution_conditions [Byproducts Detected] solution_workup Optimize Quenching and pH Control optimize_workup->solution_workup

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Problem 2: Incomplete Catalytic Hydrogenation

Question: We are synthesizing this compound by catalytic hydrogenation of a brominated precursor. On a larger scale, the reaction is sluggish and often incomplete. How can we address this?

Answer: Incomplete catalytic hydrogenation during scale-up is often related to mass transfer limitations or catalyst deactivation. Here’s a guide to troubleshoot this issue:

Possible Causes and Solutions:

CauseRecommended Action
Poor Hydrogen Mass Transfer The transfer of hydrogen from the gas phase to the catalyst surface is critical. In larger reactors, this can be limited by inefficient stirring, low hydrogen pressure, or a large headspace. Increase the agitation speed and/or hydrogen pressure. Ensure the reactor design promotes good gas-liquid mixing.
Catalyst Deactivation The catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate, solvent, or hydrogen gas. Ensure the purity of all starting materials. The catalyst can also be deactivated by mechanical attrition during prolonged stirring at high speeds. Consider using a more robust catalyst formulation or optimizing the stirring rate.
Insufficient Catalyst Loading The catalyst-to-substrate ratio may need to be adjusted for larger scales. Perform a catalyst loading study to find the optimal ratio for your reactor setup.
Exothermic Reaction Control Hydrogenation reactions are often exothermic. Poor heat dissipation in a large reactor can lead to an increase in temperature, which can affect catalyst activity and selectivity. Ensure your reactor's cooling system is adequate and monitor the internal temperature closely.

Logical Troubleshooting Flow:

G start Incomplete Catalytic Hydrogenation check_mass_transfer Evaluate H2 Pressure and Agitation start->check_mass_transfer check_catalyst_activity Assess Catalyst Purity and Loading check_mass_transfer->check_catalyst_activity [Adequate] solution_mass_transfer Increase H2 Pressure/Agitation Speed check_mass_transfer->solution_mass_transfer [Inadequate] check_impurities Analyze Starting Material Purity check_catalyst_activity->check_impurities [Activity Confirmed] solution_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst_activity->solution_catalyst [Low Activity] check_temperature Monitor Reaction Temperature Profile check_impurities->check_temperature [Purity High] solution_purification Purify Substrate/Solvent check_impurities->solution_purification [Impurities Detected] solution_cooling Improve Reactor Cooling Efficiency check_temperature->solution_cooling

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound, and how can they be minimized?

A1: Common byproducts depend on the synthetic route.

  • Friedel-Crafts Acylation: The primary byproduct is often the regioisomer, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, if the cyclization is not completely regioselective. Over-acylation or intermolecular reactions can also occur. To minimize these, use a directing group on the aromatic ring if necessary, and maintain a low reaction temperature with controlled addition of reactants.

  • Catalytic Hydrogenation: Incomplete dehalogenation can leave the bromo-substituted starting material. Over-reduction of the ketone to an alcohol is also possible under harsh conditions. To avoid these, use a selective catalyst, carefully monitor the reaction, and use milder conditions (lower pressure and temperature) once the dehalogenation is complete.

Q2: What are the recommended purification methods for this compound on a large scale?

A2: While column chromatography is effective at the lab scale, it is often not practical for large-scale purification.[1] The preferred methods for industrial-scale purification are:

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds. A systematic solvent screening should be performed to identify a suitable solvent system that provides good recovery and high purity.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method.

  • Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Q3: How can the reaction be monitored effectively during scale-up?

A3: Real-time monitoring is crucial for a successful scale-up.

  • HPLC/UPLC: This is the most common method for monitoring the consumption of starting materials and the formation of the product and byproducts. Samples can be taken at regular intervals to track the reaction progress.

  • In-situ FTIR/Raman Spectroscopy: These Process Analytical Technologies (PAT) can provide real-time information about the reaction kinetics and mechanism without the need for sampling.

  • Temperature and Pressure Monitoring: For exothermic reactions like hydrogenation, continuous monitoring of temperature and pressure is essential for safety and process control.

Data Presentation

The following tables provide a comparison of typical reaction parameters at different scales. Note that these are illustrative examples and optimal conditions will vary depending on the specific equipment and process.

Table 1: Intramolecular Friedel-Crafts Acylation Scale-Up Comparison

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Precursor 4-(2-methoxyphenyl)butyric acid4-(2-methoxyphenyl)butyric acid
Catalyst Polyphosphoric Acid (PPA)Polyphosphoric Acid (PPA)
Catalyst:Substrate (w/w) 10:18:1
Temperature 80 °C75-85 °C (controlled addition)
Reaction Time 2 hours4-6 hours
Typical Yield 85-95%75-85%
Purity (crude) >95%90-95%

Table 2: Catalytic Hydrogenation Scale-Up Comparison

ParameterLab Scale (5 g)Pilot Scale (500 g)
Precursor 5-Bromo-8-methoxy-tetralone5-Bromo-8-methoxy-tetralone
Catalyst 5% Pd/C5% Pd/C
Catalyst Loading (w/w) 5%3-5%
Solvent MethanolMethanol
Hydrogen Pressure 50 psi50-100 psi
Temperature 25 °C30-40 °C
Reaction Time 4 hours6-8 hours
Typical Yield >95%90-95%
Purity (crude) >98%>97%

Experimental Protocols

Protocol 1: Pilot-Scale Intramolecular Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 4-(2-methoxyphenyl)butyric acid.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge Reactor with PPA B Heat to 70-75 °C A->B C Slowly Add Precursor B->C D Maintain Temperature and Stir C->D E Monitor by HPLC D->E F Cool and Quench with Ice-Water E->F G Extract with Toluene F->G H Wash with Base and Brine G->H I Concentrate and Crystallize H->I

Caption: Workflow for pilot-scale Friedel-Crafts acylation.

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with polyphosphoric acid (8 kg). Begin agitation and heat the PPA to 70-75 °C under a nitrogen atmosphere.

  • Reactant Addition: Slowly add 4-(2-methoxyphenyl)butyric acid (1 kg) to the hot PPA over 1-2 hours. The addition is exothermic, so monitor the temperature closely and adjust the addition rate to maintain the temperature between 75-85 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80 °C and stir for 4-6 hours.

  • Monitoring: Take samples every hour and analyze by HPLC to monitor the disappearance of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, cool the mixture to 50 °C. In a separate vessel, prepare a mixture of crushed ice and water (20 L). Slowly and carefully transfer the reaction mixture to the ice-water with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 25 °C.

  • Extraction: Transfer the quenched mixture to a liquid-liquid extractor and extract with toluene (3 x 5 L).

  • Washing: Combine the organic layers and wash with a 5% sodium bicarbonate solution (2 x 3 L) followed by brine (3 L).

  • Isolation: Concentrate the toluene solution under reduced pressure to a volume of approximately 2 L. Cool the solution to 0-5 °C to induce crystallization. Filter the solid product, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Pilot-Scale Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Workflow Diagram:

G cluster_0 Reactor Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge Reactor with Substrate, Solvent, and Base B Inert with Nitrogen A->B C Add Pd/C Catalyst B->C D Pressurize with H2 C->D E Heat and Stir D->E F Monitor H2 Uptake and HPLC E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Crystallize from Isopropanol H->I

Caption: Workflow for pilot-scale catalytic hydrogenation.

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor with 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (500 g), methanol (5 L), and sodium acetate (200 g). Seal the reactor and inert the atmosphere by pressurizing with nitrogen and venting three times.

  • Catalyst Addition: Under a nitrogen atmosphere, add 5% Pd/C (25 g, 50% wet) to the reactor.

  • Hydrogenation: Seal the reactor and begin agitation. Purge the reactor with hydrogen three times before pressurizing to 50-100 psi. Heat the reactor to 30-40 °C.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion by HPLC analysis.

  • Catalyst Filtration: Cool the reactor to room temperature and vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol (2 x 500 mL).

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to a volume of approximately 1 L.

  • Crystallization: Add isopropanol (2 L) and continue to concentrate to remove the methanol. Cool the isopropanol slurry to 0-5 °C. Filter the product, wash with cold isopropanol, and dry under vacuum at 45 °C.

References

preventing byproduct formation in 8-Methoxy-1-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methoxy-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 8-Methoxy-1-tetralone.

Issue 1: Low Yield of 8-Methoxy-1-tetralone and Formation of a Major Isomeric Byproduct

  • Question: My reaction is producing a low yield of the desired 8-Methoxy-1-tetralone, and I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

  • Answer: The formation of the thermodynamically more stable 6-methoxy-1-tetralone is a common issue in the intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid. The electron-donating methoxy group activates the para position, leading to preferential cyclization at that site.

    Solution: To direct the cyclization to the desired ortho position, a blocking group strategy is highly effective. The use of a bromine atom on the aromatic ring, ortho to the methoxy group, will ensure the formation of 8-Methoxy-1-tetralone. The bromine atom can be removed in a subsequent step.[1][2]

    Workflow for Preventing Isomeric Byproduct Formation:

    G cluster_0 Problem: Isomeric Byproduct Formation cluster_1 Solution: Blocking Group Strategy A Starting Material: 4-(3-methoxyphenyl)butanoic acid B Intramolecular Friedel-Crafts (e.g., with PPA or Eaton's Reagent) A->B C Mixture of Products: 8-Methoxy-1-tetralone (minor) 6-Methoxy-1-tetralone (major) B->C D Bromination of Starting Material: 4-(2-bromo-5-methoxyphenyl)butanoic acid E Intramolecular Friedel-Crafts D->E F Intermediate: 5-Bromo-8-methoxy-1-tetralone E->F G Debromination (e.g., Catalytic Hydrogenation) F->G H Desired Product: 8-Methoxy-1-tetralone G->H

    Figure 1. Workflow to prevent the formation of 6-methoxy-1-tetralone.

Issue 2: Polymerization or Charring of the Reaction Mixture

  • Question: When using Polyphosphoric Acid (PPA) as the cyclizing agent, my reaction mixture turns dark and viscous, resulting in a low yield of the desired product. What is causing this and how can I prevent it?

  • Answer: Polyphosphoric acid is a strong dehydrating agent and can promote intermolecular reactions, leading to polymerization, especially at high temperatures. Charring can also occur due to the exothermic nature of the reaction and localized overheating.

    Solutions:

    • Temperature Control: Maintain a strict and moderate reaction temperature. Overheating is a primary cause of polymerization.

    • PPA Quality and Amount: Use a fresh, properly prepared batch of PPA. The concentration of P₂O₅ is crucial. Use the minimum effective amount of PPA to catalyze the reaction.

    • Alternative Catalysts: Consider using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which is often reported to be a milder and more effective catalyst for this type of cyclization, giving cleaner reactions and higher yields.[1]

Issue 3: Incomplete Cyclization

  • Question: My reaction is not going to completion, and I am recovering a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization can be due to several factors, including insufficient catalyst activity, low reaction temperature, or the presence of moisture.

    Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Moisture will deactivate the Lewis acid catalysts (PPA, Eaton's reagent).

    • Catalyst Loading: Increase the amount of the cyclizing agent. For Eaton's reagent, using 2.5 equivalents has been shown to give good yields.[1]

    • Reaction Time and Temperature: Gradually increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or other analytical methods to determine the optimal conditions. For the cyclization of methyl 4-arylbutyric ester using Eaton's reagent, stirring at 75°C for 2 hours has been reported to give a high yield.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common byproduct in the synthesis of 8-Methoxy-1-tetralone and why is it formed?

    • A1: The most common byproduct is the isomeric 6-methoxy-1-tetralone. It is formed because the methoxy group on the phenyl ring is an ortho-, para-director for electrophilic aromatic substitution. The para-position is sterically less hindered and electronically activated, making it the thermodynamically favored site for cyclization.[1][2]

  • Q2: What are the advantages of using Eaton's reagent over Polyphosphoric Acid (PPA)?

    • A2: Eaton's reagent is often considered a superior catalyst for this transformation because it is a milder reagent, leading to cleaner reactions with fewer side products like polymers. It is also a homogeneous solution, which can lead to more reproducible results.

  • Q3: Can I use other Lewis acids for the intramolecular Friedel-Crafts cyclization?

    • A3: Yes, other Lewis acids such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can be used. However, they are often more aggressive and can lead to more side reactions. Eaton's reagent is reported to be a safer and more commercially viable alternative to hazardous reagents like SnCl₄.[1]

  • Q4: How can I monitor the progress of the cyclization reaction?

    • A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction. Other techniques like GC-MS or LC-MS can also be used for more detailed analysis.

Data Presentation

Table 1: Comparison of Different Catalysts for Intramolecular Cyclization

CatalystPrecursorTemperature (°C)Time (h)Yield (%)ByproductsReference
Eaton's ReagentMethyl 4-arylbutyric ester75295Not specified[1]
Eaton's Reagent4-arylbutyric acidRoom Temp.1288Not specified[1]
Polyphosphoric Acid4-(3-methoxyphenyl)butanoic acidElevatedVariableVariable6-methoxy-1-tetralone, polymersGeneral Knowledge
Lewis Acids (e.g., SnCl₄)4-(3-methoxyphenyl)butanoic acidVariableVariableVariablePotential for more side reactions[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-bromo-5-methoxyphenyl)butanoic acid (Precursor for Directed Cyclization)

This protocol is a representative procedure and may require optimization.

  • Bromination of 3-methoxyphenylacetic acid: To a solution of 3-methoxyphenylacetic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-5-methoxyphenylacetic acid.

  • Chain extension (Arndt-Eistert homologation or similar method): Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with diazomethane to form the diazoketone. The diazoketone is then subjected to Wolff rearrangement in the presence of a silver catalyst and water to yield the homologous acid, 4-(2-bromo-5-methoxyphenyl)butanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization using Eaton's Reagent

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(2-bromo-5-methoxyphenyl)butanoic acid in a suitable solvent (e.g., dichloromethane).

  • Addition of Eaton's Reagent: Cool the solution in an ice bath and slowly add Eaton's reagent (typically 2.5 equivalents) with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 75°C) for the required time (e.g., 2 hours). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain 5-bromo-8-methoxy-1-tetralone.

Protocol 3: Debromination to obtain 8-Methoxy-1-tetralone

  • Reaction Setup: Dissolve 5-bromo-8-methoxy-1-tetralone in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 8-Methoxy-1-tetralone. Further purification can be achieved by column chromatography or distillation if necessary.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield cluster_1 Solutions A Low Yield of 8-Methoxy-1-tetralone B Identify the Cause A->B C Isomeric Byproduct (6-Methoxy-1-tetralone) B->C D Polymerization/ Charring B->D E Incomplete Reaction B->E F Use Bromine Blocking Group C->F If Yes G Optimize Temperature, Use Eaton's Reagent D->G If Yes H Anhydrous Conditions, Increase Catalyst/Time/Temp E->H If Yes

Figure 2. Troubleshooting decision tree for low yield in 8-Methoxy-1-tetralone synthesis.

References

Technical Support Center: Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-(2-methoxyphenyl)butanoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the butyric acid side chain onto the methoxy-activated aromatic ring.

Q2: Why is catalyst selection critical in this synthesis?

A2: Catalyst selection is crucial for achieving high yield and regioselectivity. The methoxy group on the aromatic ring directs the cyclization. However, without the correct catalyst and conditions, there is a significant risk of forming the thermodynamically more stable, but undesired, 6-Methoxy-1-tetralone isomer.[1] The catalyst influences reaction rate, and its handling requirements (e.g., moisture sensitivity) can impact the success of the experiment.[2]

Q3: What are the main categories of catalysts used for this intramolecular Friedel-Crafts acylation?

A3: The catalysts can be broadly categorized as:

  • Brønsted acids: Strong protonic acids like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and trifluoromethanesulfonic acid (TfOH).[3]

  • Lewis acids: Electron-pair acceptors such as aluminum chloride (AlCl₃).[4]

  • Specialty Reagents: Mixtures with strong dehydrating and acidic properties like Eaton's reagent (P₂O₅ in methanesulfonic acid) and non-acidic promoters like hexafluoroisopropanol (HFIP).[1]

Q4: I am getting a mixture of isomers. How can I improve the selectivity for the 8-methoxy product?

A4: Formation of the 6-methoxy isomer is a common problem. To favor the formation of the 8-methoxy isomer, a "blocking group" strategy can be employed. This involves introducing a substituent, such as bromine, at the para position to the methoxy group on the starting material. This physically obstructs cyclization at that site, forcing the reaction to occur at the desired ortho position. The blocking group can be removed in a subsequent step.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the glassware, solvent, or starting materials will deactivate the catalyst.Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity catalyst.[2]
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.For Lewis acid-catalyzed reactions, use at least a stoichiometric amount of the catalyst relative to the starting material.[2]
Deactivated Starting Material: Impurities in the 4-(2-methoxyphenyl)butanoic acid can inhibit the reaction.Purify the starting material before use.
Reaction Temperature Too Low: The activation energy for the cyclization may not be reached.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of 6-Methoxy Isomer Thermodynamic Control: The 6-methoxy isomer is the thermodynamically favored product.Employ a kinetic control strategy with a less aggressive catalyst or lower temperatures. Consider using a blocking group on the aromatic ring to direct the cyclization to the 8-position.[1]
Formation of Dark, Tarry Material Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products.Maintain the recommended reaction temperature and monitor the reaction closely. Consider a milder catalyst.
Impure Starting Materials: Acidic or basic impurities can promote side reactions.Purify the starting materials before the reaction.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction by TLC or GC until the starting material is consumed.
Poor Catalyst Activity: The catalyst may have degraded or is not active enough.Use a fresh batch of catalyst or switch to a more potent catalyst like Eaton's reagent or triflic acid.

Catalyst Performance Data

The following table summarizes representative yields for the intramolecular Friedel-Crafts acylation to form tetralones using various catalysts. Note that reaction conditions and substrates may vary between studies.

CatalystStarting MaterialProductYield (%)Reference
Eaton's ReagentMethyl 4-(3-methoxyphenyl)butanoate6-Methoxy-1-tetralone91%ChemicalBook
Sulfuric AcidBromo-substituted diacid precursorBromo-substituted tetralone precursorNot specifiedResearchGate[5]
Triflic Acid3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-onesMethoxytropolones>95%PMC[6]
Aluminum Chloride(4-Methoxyphenyl)acetyl chloride and ethylene6-Methoxy-β-tetralone60-68%Organic Syntheses[4]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using Eaton's Reagent (Representative)

This protocol is adapted from procedures for similar tetralone syntheses.

1. Materials:

  • 4-(2-methoxyphenyl)butanoic acid

  • Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

2. Procedure:

  • Dissolve 4-(2-methoxyphenyl)butanoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add Eaton's reagent (approximately 3 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (or as determined by initial optimization studies, e.g., 75°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of ice and saturated sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Intramolecular Friedel-Crafts Acylation using Triflic Acid (Representative)

This protocol is based on general procedures for triflic acid-mediated cyclizations.

1. Materials:

  • 4-(2-methoxyphenyl)butanoic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Chloroform (CHCl₃), anhydrous

  • Saturated sodium bicarbonate solution or triethylamine for quenching

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

2. Procedure:

  • Dissolve 4-(2-methoxyphenyl)butanoic acid (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triflic acid (2-4 equivalents) to the stirred solution.

  • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench by adding it to a cooled, saturated solution of sodium bicarbonate or by the slow addition of triethylamine.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesis of 8-Methoxy-1-tetralone precursor Select Precursor: 4-(2-methoxyphenyl)butanoic acid or its acyl chloride start->precursor catalyst_choice Catalyst Selection precursor->catalyst_choice bronsted Brønsted Acids (PPA, TfOH, H₂SO₄) catalyst_choice->bronsted Strong, high yielding lewis Lewis Acids (AlCl₃) catalyst_choice->lewis Classic, moisture sensitive specialty Specialty Reagents (Eaton's Reagent, HFIP) catalyst_choice->specialty High efficiency, specific conditions reaction Perform Intramolecular Friedel-Crafts Acylation bronsted->reaction lewis->reaction specialty->reaction analysis Analyze Product Mixture (TLC, GC, NMR) reaction->analysis pure Pure 8-Methoxy Isomer analysis->pure Desired Outcome impure Mixture of Isomers or Low Yield analysis->impure Undesired Outcome end End pure->end troubleshoot Proceed to Troubleshooting impure->troubleshoot troubleshoot->catalyst_choice Re-evaluate Strategy

Caption: Catalyst selection workflow for the synthesis of 8-Methoxy-1-tetralone.

Troubleshooting_Flowchart start Start: Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst (Amount & Activity) start->check_catalyst check_temp Review Reaction Temperature start->check_temp isomer_issue Is 6-Methoxy Isomer the Main Impurity? start->isomer_issue action_purify Action: Purify Starting Material check_purity->action_purify Impure action_dry Action: Dry Glassware & Solvents Thoroughly check_conditions->action_dry Moisture present action_catalyst Action: Use Fresh/More Catalyst check_catalyst->action_catalyst Insufficient/Inactive action_temp Action: Adjust Temperature (Optimize) check_temp->action_temp Sub-optimal isomer_issue->check_purity No action_blocking Action: Implement Blocking Group Strategy isomer_issue->action_blocking Yes rerun Re-run Experiment action_purify->rerun action_dry->rerun action_catalyst->rerun action_temp->rerun action_blocking->rerun

Caption: Troubleshooting flowchart for the synthesis of 8-Methoxy-1-tetralone.

References

Technical Support Center: Synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the critical role of solvent selection.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the solvent can significantly impact the solubility of reactants and the stability of the reactive intermediates in an intramolecular Friedel-Crafts acylation. For non-polar starting materials, a non-polar solvent like carbon disulfide or dichloromethane is often a suitable starting point. For more polar substrates, or to influence regioselectivity, a more polar solvent like nitrobenzene might be considered, although this can sometimes lead to the formation of the thermodynamic product over the kinetic one.[1] If solubility is an issue, consider a co-solvent system.
Insufficient Catalyst Activity Lewis acid catalysts like AlCl₃ can be deactivated by moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. The catalyst itself should be of high purity. In some cases, stoichiometric amounts of the Lewis acid are required as it complexes with the product.
Low Reaction Temperature While lower temperatures can control exothermic reactions and reduce side products, insufficient heat may prevent the reaction from proceeding. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Quality Starting Material The purity of the starting material, typically a 4-(2-methoxyphenyl)butanoic acid derivative, is crucial. Impurities can interfere with the catalyst and lead to side reactions. Purify the starting material before the cyclization step.
Incorrect Work-up Procedure Improper quenching of the reaction can lead to product degradation. The reaction mixture should be quenched by slowly adding it to a mixture of ice and concentrated acid to decompose the catalyst-product complex.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Formation of Regioisomers In intramolecular Friedel-Crafts acylation, cyclization can sometimes occur at different positions on the aromatic ring. The choice of solvent can influence this. Non-polar solvents often favor the kinetic product, while polar solvents may lead to the more thermodynamically stable isomer. To favor the formation of this compound, which is the kinetically favored product in many cases, consider using a non-polar solvent like dichloromethane or carbon disulfide.
Polymerization/Decomposition Strong acids and high temperatures can lead to the degradation of starting materials and products, especially if the substrate is sensitive. Using a milder Lewis acid or a Brønsted acid catalyst like Eaton's reagent (a mixture of P₂O₅ and methanesulfonic acid) can mitigate this. Eaton's reagent has been successfully used for similar cyclizations.[2]
Solvent-Related Byproducts Some solvents can participate in side reactions. For example, nitrobenzene, while useful for its high polarity, can sometimes lead to undesired nitration products under harsh conditions. Ensure the reaction conditions are optimized for the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of 4-(2-methoxyphenyl)butanoic acid or its corresponding acid chloride.[3][4] This reaction involves the cyclization of the butyric acid side chain onto the methoxy-substituted aromatic ring, typically promoted by a Lewis acid or a strong Brønsted acid.

Q2: How does the choice of solvent affect the yield of the reaction?

A2: The solvent plays a crucial role in the synthesis of this compound by influencing the solubility of reactants, the activity of the catalyst, and the stability of the reaction intermediates. While specific comparative data for this exact synthesis is not extensively published in a single source, general principles of Friedel-Crafts reactions apply. Non-polar solvents like dichloromethane and carbon disulfide are commonly used and often favor the formation of the kinetic product.[1] More polar solvents like nitrobenzene can increase the reaction rate but may also promote the formation of the thermodynamically more stable regioisomer. One reported synthesis of a related compound, 7-methoxy-8-methyl-1-tetralone, was achieved through Friedel-Crafts cyclization, highlighting the applicability of this reaction type.[5] In a different synthetic approach to 8-methoxy-1-tetralone, a reaction step was carried out in dimethoxyethane, yielding the product, albeit in a modest 22% yield which was later improved.[6] Another documented procedure mentions the use of absolute methanol for a catalytic hydrogenation step in a multi-step synthesis of the target molecule.[7]

Q3: Are there any alternatives to traditional Lewis acid catalysts like AlCl₃?

A3: Yes, other reagents can be used to promote the cyclization. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful dehydrating agent and a strong Brønsted acid that is effective for intramolecular acylations and is often easier to handle than AlCl₃.[2] Polyphosphoric acid (PPA) is another commonly used reagent for such cyclizations. Additionally, milder Lewis acids may be employed depending on the reactivity of the substrate.

Q4: What are the key experimental parameters to control during the synthesis?

A4: Besides the choice of solvent and catalyst, other critical parameters include:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Reaction Time: Monitored by techniques like TLC or LC-MS to ensure the reaction goes to completion without significant product degradation.

  • Purity of Reagents: Anhydrous conditions and pure starting materials are essential for good yields.

  • Stoichiometry of Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is necessary.

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Data Presentation

Synthetic Step / MethodSolventReagentsYield (%)Reference
Detosylation/ReductionDimethoxyethaneNaI, Zn dust22[6]
OxidationAcetoneJones Reagent87[6]
Catalytic HydrogenationMethanolH₂, Pd/C-[7]
BrominationAcetic AcidBromine93 (of bromoacid)[7]
Cyclization of bromoacidSulfuric Acid-57 (of ketone)[7]
Friedel-Crafts Acylation (General)DichloromethaneAcyl halide, Lewis AcidVaries[8]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using a Lewis Acid (General Procedure)

This protocol is a generalized procedure based on typical Friedel-Crafts acylation conditions.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: To a stirred suspension of a Lewis acid (e.g., 1.1 equivalents of AlCl₃) in an anhydrous non-polar solvent (e.g., dichloromethane) at 0 °C, add a solution of the starting material (e.g., 4-(2-methoxyphenyl)butanoyl chloride) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_workup Work-up and Isolation cluster_purification Purification start 4-(2-methoxyphenyl)butanoic acid acid_chloride Formation of Acid Chloride (e.g., with SOCl₂ or (COCl)₂) start->acid_chloride start->acid_chloride cyclization Cyclization with Lewis Acid (e.g., AlCl₃) in an anhydrous aprotic solvent acid_chloride->cyclization acid_chloride->cyclization quench Quenching (Ice/HCl) cyclization->quench cyclization->quench extraction Extraction quench->extraction quench->extraction washing Washing extraction->washing extraction->washing drying Drying and Concentration washing->drying washing->drying purification Column Chromatography or Recrystallization drying->purification drying->purification product This compound purification->product purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship solvent Solvent Choice solubility Reactant/Intermediate Solubility solvent->solubility influences stability Intermediate Stability solvent->stability influences regioselectivity Regioselectivity solvent->regioselectivity influences yield Yield purity Purity reaction_rate Reaction Rate reaction_rate->yield affects solubility->yield affects solubility->reaction_rate affects stability->yield affects stability->purity affects regioselectivity->purity affects

Caption: Influence of solvent choice on key reaction outcomes.

References

Validation & Comparative

Purity Validation of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for determining the purity of aromatic ketones such as this compound. This technique offers excellent resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: RP-HPLC Method

A standard RP-HPLC method for the analysis of this compound is detailed below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column is the industry standard for reversed-phase chromatography and is well-suited for non-polar to moderately polar compounds like the target analyte.[3][4][5] A common column dimension is 250 mm x 4.6 mm with a 5 µm particle size.

Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized or HPLC grade

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) is often effective.[6] The exact ratio may be adjusted to optimize the separation of the main peak from any impurities.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (approximately 25°C)

  • Detection Wavelength: UV detection at 254 nm is appropriate for aromatic compounds.[7]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The following table summarizes the expected quantitative data from the HPLC analysis of a typical this compound sample.

CompoundRetention Time (min)Peak Area (mAU*s)% AreaPurity Specification
This compound5.2125099.5≥ 99.0%
Impurity 1 (e.g., 6-Methoxy-1-tetralone)4.83.50.28Not more than 0.5%
Unknown Impurity 26.12.80.22Not more than 0.2%

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Filter Sample C->D E Inject Sample into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Calculate % Purity H->I J Generate Report I->J

Figure 1. Workflow for the purity validation of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Method

  • GC System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[8]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment and for monitoring the progress of chemical reactions.[9]

Experimental Protocol: TLC Method

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate (e.g., 70:30 v/v), is a good starting point. The optimal ratio should be determined experimentally to achieve good separation.

  • Sample Application: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and spot onto the TLC plate using a capillary tube.

  • Development: Develop the plate in a sealed chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm) for aromatic compounds.[10] Further visualization can be achieved using staining reagents that react with ketones, such as a 2,4-dinitrophenylhydrazine (DNPH) solution.

Comparative Analysis of Techniques

The following table provides a comparative overview of HPLC, GC-MS, and TLC for the purity validation of this compound.

FeatureHPLCGC-MSTLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[11]Adsorption on a solid stationary phase with separation by a liquid mobile phase.[12]
Quantitation ExcellentExcellentSemi-quantitative at best
Sensitivity HighVery HighModerate
Resolution High to Very HighVery HighLow to Moderate
Sample Volatility Not requiredRequired (or requires derivatization)Not required
Instrumentation Cost Moderate to HighHighLow
Analysis Time 10-30 minutes per sample20-40 minutes per sample5-20 minutes per plate (multiple samples)
Typical Application Routine purity testing, quality control, and quantitative analysis.Identification of unknown impurities, trace analysis.[11]Rapid screening, reaction monitoring, and qualitative purity checks.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_screening Initial Screening & Monitoring cluster_quantification Routine Purity & Assay cluster_identification Impurity Identification TLC TLC HPLC HPLC TLC->HPLC Indicates need for quantification GCMS GC-MS HPLC->GCMS Identifies unknown peaks for structural elucidation

Figure 2. Logical relationship between TLC, HPLC, and GC-MS in a comprehensive purity validation strategy.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Impurities can arise from the starting materials, byproducts of the synthesis, or degradation of the final product.

Common Synthesis-Related Impurities:

  • Isomeric Impurities: A common impurity is the regioisomer 6-methoxy-1-tetralone , which can be formed depending on the synthetic route.[13] Separation of these isomers is critical and can be achieved by optimizing the HPLC mobile phase composition.

  • Starting Material Residues: Unreacted starting materials from the synthesis process may be present. For example, in a synthesis starting from a brominated precursor, residual 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one could be an impurity.[1]

  • Byproducts of Cyclization: Incomplete or alternative cyclization reactions can lead to various byproducts.

Degradation Products:

  • Oxidation Products: The tetralone ring system can be susceptible to oxidation, especially if exposed to air and light over extended periods.

  • Products of Further Reaction: The ketone functional group can potentially undergo further reactions if not handled and stored properly.

A well-developed HPLC method should be able to separate the main component from these and other potential impurities, ensuring the quality and reliability of the this compound for its intended use in research and drug development.

References

A Comparative Analysis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one and 6-methoxy-1-tetralone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate chemical intermediates is a critical determinant of success. Among the vast array of molecular scaffolds, tetralone derivatives stand out for their utility as versatile building blocks in the synthesis of complex bioactive molecules. This guide provides an objective comparison of two closely related and commercially significant isomers: 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one and 6-methoxy-1-tetralone. This analysis is supported by a compilation of their physicochemical properties, spectroscopic data, and potential biological relevance, supplemented with detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of these isomers is fundamental for their effective application in research and development. The following tables summarize key physicochemical and spectroscopic data for both compounds, facilitating a direct comparison.

Table 1: Physicochemical Properties

PropertyThis compound6-methoxy-1-tetralone
CAS Number 13185-18-7[1]1078-19-9[2][3]
Molecular Formula C₁₁H₁₂O₂[1][4]C₁₁H₁₂O₂[2][3]
Molecular Weight 176.21 g/mol [1][4]176.21 g/mol [2]
Appearance White to off-white solid[1]Light yellow crystalline powder[2]
Melting Point 128-130 °C[1]77-79 °C[3]
Boiling Point ~325 °C[1]171 °C at 11 mmHg
Density 1.124 g/cm³[1]Not readily available

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

NucleusThis compound (Predicted)6-methoxy-1-tetralone (Experimental, CDCl₃)
¹H NMR (δ, ppm) Aromatic H: ~6.8-7.5, -OCH₃: ~3.9, Aliphatic H: ~2.0-3.08.00 (d, 1H), 7.10 (d, 1H), 6.91 (dd, 1H), 3.89 (s, 3H), 2.91-2.82 (m, 1H), 2.62-2.52 (m, 1H), 2.44-2.37 (m, 1H), 2.20-2.14 (m, 1H)[5]
¹³C NMR (δ, ppm) Carbonyl C: ~197, Aromatic C: ~110-160, -OCH₃: ~55, Aliphatic C: ~20-40196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 55.7, 35.3, 32.6[5]

Note: Detailed experimental spectroscopic data for this compound is not as readily available in the searched literature. The provided values are based on typical chemical shifts for similar structures.

Experimental Protocols

The synthesis of these methoxy-tetralone isomers typically involves intramolecular Friedel-Crafts acylation of a corresponding substituted phenylbutyric acid. Below are generalized experimental protocols for their preparation.

Synthesis of 6-methoxy-1-tetralone

This protocol is adapted from established methods for the synthesis of α-tetralones.[6][7][8]

Materials:

  • γ-(p-methoxyphenyl)butyric acid

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or Stannic chloride (SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (concentrated)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve γ-(p-methoxyphenyl)butyric acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Friedel-Crafts Cyclization: Dissolve the crude acid chloride in an anhydrous solvent and cool the solution in an ice-salt bath to 0-5 °C. To this solution, add anhydrous aluminum chloride portion-wise while maintaining the temperature. After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 6-methoxy-1-tetralone.

Synthesis of this compound

The synthesis of the 8-methoxy isomer follows a similar principle, starting from γ-(o-methoxyphenyl)butyric acid.

Materials:

  • γ-(o-methoxyphenyl)butyric acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Organic solvent for extraction (e.g., dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Cyclization: Add γ-(o-methoxyphenyl)butyric acid to an excess of polyphosphoric acid with mechanical stirring. Heat the mixture to 80-100 °C for 1-3 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice. Extract the aqueous mixture with an organic solvent like dichloromethane.

  • Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Visualizing the Workflow

A generalized workflow for the synthesis and characterization of these tetralones is depicted below.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (Substituted Phenylbutyric Acid) AcidChloride Acid Chloride Formation (e.g., SOCl₂) Start->AcidChloride Cyclization Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃ or PPA) AcidChloride->Cyclization Workup Reaction Quenching & Extraction Cyclization->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Product (Methoxy-tetralone) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for the synthesis and characterization of methoxy-tetralones.

Biological Activity and Signaling Pathways

Tetralone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antitumor, and effects on the central nervous system.[9] Specifically, derivatives of these methoxy-tetralones have been investigated as inhibitors of enzymes such as macrophage migration inhibitory factor (MIF) tautomerase and acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1).[10][11]

Inhibition of these enzymes can have significant effects on cellular signaling pathways. For instance, MIF is a pro-inflammatory cytokine, and its inhibition can modulate inflammatory responses. DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a therapeutic strategy for metabolic disorders like obesity and type 2 diabetes.[10]

The diagram below illustrates a simplified, generic signaling pathway that could be modulated by a tetralone-based inhibitor.

G Generic Signaling Pathway Modulation by a Tetralone Inhibitor cluster_pathway Cellular Signaling Cascade Extracellular_Signal Extracellular Signal (e.g., Cytokine, Hormone) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Cascade Receptor->Upstream_Kinase Target_Enzyme Target Enzyme (e.g., MIF, DGAT1) Upstream_Kinase->Target_Enzyme Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Enzyme->Downstream_Effector Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Downstream_Effector->Cellular_Response Inhibitor Tetralone Derivative (Inhibitor) Inhibitor->Target_Enzyme Inhibition

Caption: Modulation of a signaling pathway by a tetralone-based inhibitor.

Conclusion

Both this compound and 6-methoxy-1-tetralone are valuable intermediates in organic synthesis, with the choice between them often dictated by the desired substitution pattern in the final target molecule. Their distinct physicochemical properties, particularly the significant difference in melting points, are important considerations for handling and purification. While both isomers share the same molecular formula and weight, the position of the methoxy group can influence their reactivity and biological activity. The information and protocols provided in this guide are intended to assist researchers in making informed decisions and to facilitate the synthesis and evaluation of these important chemical entities in the pursuit of novel therapeutics and other advanced materials.

References

A Comparative Structural Analysis of 8-Methoxy-1-tetralone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the structural and physicochemical properties of the four positional isomers of Methoxy-1-tetralone: 5-Methoxy-1-tetralone, 6-Methoxy-1-tetralone, 7-Methoxy-1-tetralone, and 8-Methoxy-1-tetralone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for identifying and differentiating these closely related compounds. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the cited analytical techniques, and includes visualizations of experimental workflows.

Introduction

Methoxy-1-tetralone isomers are important intermediates in the synthesis of a wide range of biologically active molecules, including anticancer agents and ligands for neurological receptors.[1][2] Their structural similarity presents a significant analytical challenge, making robust and reliable methods for their differentiation crucial for research and development. This guide provides a side-by-side comparison of their spectroscopic and chromatographic properties to aid in their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four Methoxy-1-tetralone isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Methoxy-1-tetralone Isomers in CDCl₃

Proton5-Methoxy-1-tetralone6-Methoxy-1-tetralone[3]7-Methoxy-1-tetralone8-Methoxy-1-tetralone[4]
H-22.00-2.15 (m)2.13 (quint, J = 6.4 Hz, 2H)2.12 (m, 2H)2.10-2.20 (m)
H-32.60-2.70 (m)2.63 (t, J = 6.4 Hz, 2H)2.62 (t, J = 6.6 Hz, 2H)2.60-2.70 (m)
H-42.85-2.95 (t)2.92 (t, J = 6.1 Hz, 2H)2.90 (t, J = 6.1 Hz, 2H)2.90-3.00 (t)
H-5-7.26 (d, J = 2.7 Hz, 1H)7.55 (d, J = 2.7 Hz, 1H)6.90 (d, J = 7.7 Hz)
H-66.85 (d, J = 8.4 Hz)-6.82 (dd, J = 8.5, 2.7 Hz, 1H)7.40 (t, J = 8.1 Hz)
H-77.25 (t, J = 8.1 Hz)6.84 (dd, J = 8.7, 2.7 Hz, 1H)-6.80 (d, J = 8.4 Hz)
H-87.50 (d, J = 7.8 Hz)8.02 (d, J = 8.7 Hz, 1H)7.19 (d, J = 8.5 Hz, 1H)-
OCH₃3.85 (s)3.86 (s, 3H)3.85 (s, 3H)3.90 (s)

Note: Chemical shifts and coupling constants may vary slightly depending on the specific experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Methoxy-1-tetralone Isomers in CDCl₃

Carbon5-Methoxy-1-tetralone6-Methoxy-1-tetralone[3]7-Methoxy-1-tetralone8-Methoxy-1-tetralone[4]
C-1 (C=O)198.1197.0197.0197.5
C-223.123.223.223.0
C-339.038.939.038.8
C-429.729.629.729.5
C-4a126.7125.8132.3120.8
C-5115.3113.2112.8116.2
C-6133.0163.7113.2135.9
C-7118.0112.6164.0118.5
C-8158.8130.4126.9158.9
C-8a145.9147.2146.0132.1
OCH₃55.555.555.555.7

Note: Chemical shifts may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragments (m/z) of Methoxy-1-tetralone Isomers

IsomerMolecular Ion (M⁺)Key Fragments
5-Methoxy-1-tetralone176148, 133, 115, 105
6-Methoxy-1-tetralone[3]176148, 133, 120, 91
7-Methoxy-1-tetralone[5]176148, 133, 120, 91
8-Methoxy-1-tetralone176148, 133, 115, 90

Note: Fragmentation patterns can be influenced by the ionization technique used.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of Methoxy-1-tetralone isomers. A reverse-phase method is typically employed.

Table 4: Comparative HPLC Retention Times

IsomerRetention Time (min)
5-Methoxy-1-tetraloneData not available in a comparative study
6-Methoxy-1-tetralone[6][7]~5.5
7-Methoxy-1-tetraloneData not available in a comparative study
8-Methoxy-1-tetraloneData not available in a comparative study

Note: Retention times are highly dependent on the specific HPLC column, mobile phase composition, and flow rate.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the Methoxy-1-tetralone isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8] Other deuterated solvents such as DMSO-d₆ can also be used depending on the solubility of the compound.[8]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans for good signal-to-noise (typically 1024 or more).

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.[8]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns useful for structural elucidation.[9] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.[10][11]

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the isomer.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions for 6-Methoxy-1-tetralone: [6][7]

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[6][7] A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the Methoxy-1-tetralone isomer in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a suitable volume (e.g., 10 µL) of the sample onto the column and record the chromatogram.

  • Method Development for Isomer Separation: To separate all four isomers, a gradient elution method may be required. This would involve starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase (acetonitrile) over the course of the run. Optimization of the gradient profile, flow rate, and temperature will be necessary to achieve baseline separation of all isomers.

Visualizations

Experimental Workflow for Structural Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent MS MS Sample->MS Dilution and ionization HPLC HPLC Sample->HPLC Dissolution in mobile phase Structure Structure NMR->Structure Chemical shifts & coupling constants MS->Structure Molecular ion & fragmentation pattern HPLC->Structure Retention time & purity

Caption: Workflow for the structural analysis of Methoxy-1-tetralone isomers.

Potential Biological Activity Pathway

Methoxy-1-tetralone derivatives have been investigated for their potential as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters. The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by these compounds.

biological_pathway Methoxy_Tetralone Methoxy-1-tetralone Isomer MAO Monoamine Oxidase (MAO) Methoxy_Tetralone->MAO Inhibition Degradation Degradation MAO->Degradation Neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitters->Degradation Synaptic_Concentration Increased Synaptic Concentration Degradation->Synaptic_Concentration Reduced Neuronal_Signaling Modulation of Neuronal Signaling Synaptic_Concentration->Neuronal_Signaling

References

A Comparative Guide to the Biological Activity of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one and Other Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one and other structurally related tetralones. The information presented herein is curated from experimental data to facilitate objective comparisons and support further research and development in medicinal chemistry.

I. Comparative Analysis of Biological Activity

The tetralone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The position of substituents on the aromatic ring significantly influences the pharmacological profile of these compounds. This section compares the biological activities of this compound with other methoxy-substituted and unsubstituted tetralones, focusing on monoamine oxidase (MAO) inhibition and cytotoxicity.

Data Presentation

Table 1: Comparative Monoamine Oxidase (MAO) Inhibition of Tetralone Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI)
This compound MAO-AData not availableData not available
MAO-BData not availableData not available
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one MAO-A> 100> 1.8 (Selective for MAO-B)
MAO-B54.2
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one MAO-A> 100> 2.1 (Selective for MAO-B)
MAO-B47.3
Unsubstituted 1-Tetralone MAO-A> 100> 1.4 (Selective for MAO-B)
MAO-B71.3
1h (a 1-tetralone derivative) MAO-A0.03630.6 (Selective for MAO-A)
MAO-B0.0011

Note: A lower IC50 value indicates greater inhibitory potency. The Selectivity Index is calculated as IC50 (MAO-A) / IC50 (MAO-B). Data for 6-methoxy, 7-methoxy, and unsubstituted 1-tetralone are from a comparative study.[1] Data for compound 1h is included to illustrate the potential for high potency within the tetralone class.[1] Specific experimental data for the 8-methoxy isomer's MAO inhibitory activity was not available in the reviewed literature, highlighting a potential area for future research.

Table 2: Comparative Cytotoxicity of Tetralone Derivatives

CompoundCell LineIC50 (µM)
This compound Various Cancer Cell LinesData not available
(E)-2-Arylidene-1-tetralone analogs Murine and Human Leukemia CellsPotent cytotoxic activity reported
Carbocyclic chalcone analogs (including tetralone derivatives) Murine and Human Leukemia CellsAverage IC50 values for six-membered ring analogs were similar to seven-membered ring analogs.[2]

Note: While general cytotoxic effects of various tetralone derivatives have been documented, specific IC50 values for this compound against common cancer cell lines were not found in the reviewed literature. The cytotoxicity of tetralone derivatives is often attributed to their reactivity with cellular thiols.[2]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key biological assays cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B enzymes.

Principle: The assay measures the ability of a compound to inhibit the MAO-catalyzed oxidation of a substrate, such as kynuramine. The product of this reaction, 4-hydroxyquinoline, is fluorescent and can be quantified to determine the rate of the enzymatic reaction.

Procedure:

  • Recombinant human MAO-A or MAO-B enzymes are pre-incubated with various concentrations of the test compound (e.g., 0.0003–100 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) for a defined period (e.g., 20 minutes) at 37°C.[1]

  • The enzymatic reaction is initiated by the addition of the substrate, kynuramine (e.g., 50 µM).[1]

  • The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C.[1]

  • The reaction is terminated by the addition of a strong base (e.g., NaOH).[1]

  • The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorescence spectrophotometer at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control (without inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.

III. Signaling Pathways and Molecular Mechanisms

While specific signaling pathways for this compound are not yet fully elucidated, research on related compounds and other natural products suggests potential modulation of key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt/mTOR pathways.

Potential Involvement in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression NFkB_active->Gene_Expression PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Downstream_Effectors Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream_Effectors

References

A Comparative Spectroscopic Analysis of Methoxy-Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of molecular intermediates is paramount. This guide provides a detailed comparative analysis of four methoxy-tetralone derivatives: 5-methoxy-1-tetralone, 6-methoxy-1-tetralone, 7-methoxy-1-tetralone, and 6-methoxy-2-tetralone. The spectroscopic data, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), are presented in a comparative format to facilitate rapid identification and differentiation.

This guide offers detailed experimental protocols for each spectroscopic technique and presents all quantitative data in clear, comparative tables. Additionally, a visual workflow of the general spectroscopic analysis process is provided to aid in understanding the experimental sequence.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four methoxy-tetralone derivatives. These values are compiled from various spectral databases and scientific literature.

Table 1: UV-Visible Spectroscopy Data
Compoundλmax (nm)Solvent
5-Methoxy-1-tetralone 254, 326Ethanol
6-Methoxy-1-tetralone 277Methanol
7-Methoxy-1-tetralone 278, 320Chloroform
6-Methoxy-2-tetralone 276Methanol
Table 2: Key FTIR Absorption Bands (cm⁻¹)
CompoundC=O StretchC-O-C Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
5-Methoxy-1-tetralone ~1680~1265~3070~2940
6-Methoxy-1-tetralone ~1680~1250~3050~2945
7-Methoxy-1-tetralone ~1675~1245~3060~2940
6-Methoxy-2-tetralone ~1710~1240~3050~2930
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundAromatic Protons-OCH₃-CH₂- (adjacent to C=O)Other -CH₂-
5-Methoxy-1-tetralone 7.45 (d), 7.20 (t), 6.85 (d)3.85 (s)2.90 (t)2.60 (m), 2.10 (m)
6-Methoxy-1-tetralone 8.00 (d), 6.85 (dd), 6.70 (d)3.86 (s)2.95 (t)2.65 (t), 2.15 (m)
7-Methoxy-1-tetralone 7.50 (d), 7.15 (dd), 7.10 (d)3.87 (s)2.92 (t)2.62 (t), 2.12 (m)
6-Methoxy-2-tetralone 7.05 (d), 6.70 (dd), 6.65 (d)3.78 (s)3.50 (s)2.95 (t), 2.45 (t)
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundC=OAromatic C-OOther Aromatic C-OCH₃Aliphatic C
5-Methoxy-1-tetralone 198.1158.5133.5, 128.9, 126.2, 115.8, 112.555.639.2, 23.1, 21.0
6-Methoxy-1-tetralone 197.5163.8147.1, 130.2, 125.8, 113.5, 112.855.539.0, 29.7, 23.2
7-Methoxy-1-tetralone 196.9158.9134.9, 131.6, 129.7, 115.2, 110.155.439.5, 29.8, 21.7
6-Methoxy-2-tetralone 208.5158.2138.1, 129.9, 126.5, 113.1, 112.755.345.1, 38.9, 28.8
Table 5: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
5-Methoxy-1-tetralone 176148, 133, 115, 105
6-Methoxy-1-tetralone 176148, 133, 120, 91
7-Methoxy-1-tetralone 176148, 133, 120, 91
6-Methoxy-2-tetralone 176148, 133, 115, 91

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of methoxy-tetralone derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Methoxy-Tetralone Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Process_UV Determine λmax UV_Vis->Process_UV Process_FTIR Identify Functional Group Frequencies FTIR->Process_FTIR Process_NMR Assign Chemical Shifts & Coupling Constants NMR->Process_NMR Process_MS Analyze Molecular Ion & Fragmentation MS->Process_MS Compare Comparative Analysis Process_UV->Compare Process_FTIR->Compare Process_NMR->Compare Process_MS->Compare

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of methoxy-tetralone derivatives. Instrument parameters may require optimization for specific samples and equipment.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the methoxy-tetralone derivative is prepared by dissolving approximately 1-5 mg of the compound in 10 mL of a suitable UV-grade solvent (e.g., ethanol, methanol, or chloroform). A dilute solution is then prepared by taking an aliquot of the stock solution and diluting it to a final concentration of approximately 0.01-0.05 mg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a solvent blank.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates.

  • Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample holder (or KBr pellet) is recorded.

  • Data Acquisition: The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The positions of the major absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methoxy-tetralone derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron ionization (EI) is a common ionization technique for these compounds.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range. The molecular ion peak ([M]⁺) and the m/z values of the most abundant fragment ions are identified.

Comparative Guide to the Characterization of Impurities in 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in samples of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The objective is to offer a detailed overview of common impurities, analytical techniques, and supporting experimental data to ensure the quality, safety, and efficacy of resulting drug products.

Introduction to Impurity Characterization

In pharmaceutical development and manufacturing, the identification and control of impurities are critical.[1] Unwanted chemicals, even in trace amounts, can affect the stability, bioavailability, and safety of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities. This guide focuses on this compound, also known as 8-Methoxy-1-tetralone, and the analytical strategies to ensure its purity.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route as process-related impurities or form during storage as degradation products. A common synthesis involves the reduction of a functionalized naphthalenone precursor.[2]

Process-Related Impurities: These can include starting materials, intermediates, byproducts, and reagents. For instance, a synthesis starting from 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one could have residual amounts of this starting material or byproducts from incomplete reactions.[2]

Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products that may form during storage. While specific degradation pathways for this compound are not extensively published, related tetralone structures can undergo oxidation or rearrangement.

Comparison of Analytical Techniques for Impurity Profiling

A variety of analytical techniques can be employed for the characterization of impurities in this compound. The choice of method depends on the nature of the impurity, the required sensitivity, and the analytical objective (identification vs. quantification).

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Robust, reproducible, and widely available. Excellent for quantification.Moderate sensitivity. May require derivatization for compounds lacking a chromophore.Routine purity testing and quantification of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds in the gas phase followed by detection using a mass spectrometer.High sensitivity and selectivity. Provides structural information for identification.Limited to thermally stable and volatile compounds. May require derivatization to increase volatility.Identification and quantification of volatile organic impurities and residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity. Applicable to a wide range of compounds. Provides molecular weight and structural information.[3]Higher cost and complexity compared to HPLC-UV. Potential for matrix effects.Identification of unknown impurities and degradation products. Quantification of trace-level impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unrivaled for structural elucidation of unknown impurities. Quantitative capabilities (qNMR).Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.Definitive structural confirmation of isolated impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine purity assessment and quantification of known impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This powerful technique is used for the identification and quantification of a broad range of impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analysis: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Impurities Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC Identification Identify Impurities via Mass Spectra TIC->Identification

Caption: Workflow for GC-MS analysis of volatile impurities.

Conclusion

The comprehensive characterization of impurities in this compound is paramount for ensuring the quality and safety of pharmaceutical products derived from this intermediate. A combination of orthogonal analytical techniques, including HPLC-UV for routine quantification, GC-MS for volatile impurities, and LC-MS for sensitive identification and quantification, provides a robust strategy for impurity profiling. The selection of the most appropriate method or combination of methods should be based on a thorough understanding of the potential impurities and the specific analytical requirements. The detailed experimental protocols and workflows presented in this guide serve as a valuable resource for researchers and drug development professionals in establishing effective impurity control strategies.

References

A Comparative Guide to the Structural Confirmation of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the synthesized compound, 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, against its structural isomer, 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one. The objective is to offer a clear, data-driven methodology for the unambiguous structural confirmation of the target compound, a crucial step in synthetic chemistry and drug development. This document outlines detailed experimental protocols and presents spectroscopic data in a comparative format to aid in structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the synthesized this compound and its commercially available isomer, 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm and Multiplicity
This compound 7.39 (dd, J=8.0 Hz, 1H, H-6), 6.79 (d, J=8.0 Hz, 1H, H-7), 6.70 (d, J=8.0 Hz, 1H, H-5), 3.84 (s, 3H, OMe), 2.93 (t, J=6.3 Hz, 2H, H-4), 2.69 (t, J=6.3 Hz, 2H, H-2), 2.10 (m, 2H, H-3)
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one 8.00 (d, J=8.7 Hz, 1H), 7.10 (d, J=2.1 Hz, 1H), 6.91 (dd, J=8.7, 2.6 Hz, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 2H), 2.62–2.52 (m, 2H), 2.20–2.14 (m, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm
This compound 197.5 (C=O), 157.4 (C-8), 138.6 (C-4a), 126.1 (C-8a), 120.7 (C-6), 114.0 (C-5), 112.6 (C-7), 55.5 (OCH₃), 41.4 (C-2), 38.2 (C-4), 23.0 (C-3)
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one 196.1 (C=O), 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 55.7 (OCH₃), 35.3, 32.6, 23.3[1]

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compound Key Absorption Bands (cm⁻¹)
This compound 2943 (C-H stretch), 1677 (C=O stretch, conjugated), 1563 (C=C aromatic stretch), 1280 (C-O stretch), 1067 (C-O stretch)
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one ~2940 (C-H stretch), ~1680 (C=O stretch, conjugated), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch), ~1030 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z
This compound 176148, 133, 105
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one 176148, 133, 120, 91[2]

Experimental Protocols

Synthesis of this compound

A common route to synthesize this compound involves the catalytic hydrogenation of a brominated precursor.

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature overnight.

  • Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure this compound.

Synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one (Alternative)

This isomer can be synthesized via a Friedel-Crafts acylation followed by cyclization.

Procedure:

  • Friedel-Crafts Acylation: To a cooled (0 °C) and stirred solution of 3-methoxyphenylacetic acid (1.0 eq) and ethylene in a suitable solvent (e.g., dichloromethane), slowly add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude product from the previous step is treated with a strong acid, such as polyphosphoric acid (PPA), at an elevated temperature to induce intramolecular cyclization.

  • After cooling, the reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_comparison Comparative Analysis cluster_confirmation Confirmation start Starting Material (5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one) reaction Catalytic Hydrogenation (H₂, Pd/C, MeOH) start->reaction workup Workup & Purification (Filtration, Column Chromatography) reaction->workup product Synthesized Product (this compound) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_comparison Spectroscopic Data Comparison nmr->data_comparison ir->data_comparison ms->data_comparison isomer Alternative Standard (6-Methoxy-3,4-dihydronaphthalen-1(2H)-one) isomer->data_comparison confirmation Structure Confirmed data_comparison->confirmation

Caption: Workflow for Synthesis and Structural Confirmation.

By following the detailed protocols and comparing the acquired spectroscopic data with the reference data provided, researchers can confidently confirm the structure of their synthesized this compound and distinguish it from its structural isomers.

References

A Comparative Guide to the Reactivity of Tetralone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tetralone and its derivatives are pivotal structural motifs in the synthesis of a wide range of natural products and pharmaceutical agents.[1] The two primary isomers, 1-tetralone (α-tetralone) and 2-tetralone (β-tetralone), exhibit distinct chemical reactivities owing to the differing placement of the ketone group on the hydroaromatic ring. This guide provides an objective comparison of their performance in various chemical transformations, supported by experimental data, to aid in synthetic planning and methodology development.

Structural and Electronic Differences

The fundamental difference between 1-tetralone and 2-tetralone lies in the position of the carbonyl group. In 1-tetralone, the ketone is conjugated with the aromatic ring, making it an α,β-unsaturated ketone in terms of its enol form. The α-methylene group (C2) is adjacent to both the carbonyl and the benzylic position, rendering it particularly reactive.[2] In contrast, the carbonyl group in 2-tetralone is isolated from the aromatic ring by a methylene group. Here, the protons at both C1 (benzylic) and C3 are α to the carbonyl. This structural variance significantly influences their enolization, electrophilicity, and the types of reactions they readily undergo.

Comparative Reactivity Analysis

Reactivity of the Aliphatic Ring

Enolization and α-Position Reactivity:

The most significant divergence in reactivity stems from the nature of the enolates formed by each isomer.

  • 1-Tetralone (α-Tetralone): The methylene group at the C2 position is notably reactive.[2] Deprotonation at this site leads to an extended conjugated enolate, which can react with various electrophiles. For instance, it can be converted with formaldehyde to 2-methylene-1-tetralone in high yield.[2] Nitration can also occur at the C2 position under specific conditions.[3] However, in reactions with cyanogen bromide, 1-tetralone yields 2-bromo-1-tetralone, indicating a preference for electrophilic substitution at the α-carbon rather than aromatization.[4]

  • 2-Tetralone (β-Tetralone): This isomer can form two different enolates by deprotonation at C1 or C3. The C1 position is also benzylic, enhancing its acidity. 2-Tetralone and its enamines are readily aromatized by cyanogen bromide to form the corresponding naphthols and naphthylamines, a reaction not observed with 1-tetralone under similar conditions.[4] This suggests that the enol or enolate of 2-tetralone is more predisposed to reactions that lead to the stable aromatic naphthalene system. Further highlighting this difference, 1-cyano-2-tetralone exists almost entirely in its enolic form, whereas 2-cyano-1-tetralone exists as the ketone.[4]

Reactions at the Carbonyl Group:

Both isomers undergo typical ketone reactions such as reduction and addition of organometallic reagents.

  • 1-Tetralone: The keto group can be readily reduced to a secondary alcohol, 1-tetralol, using reagents like lithium or calcium in liquid ammonia.[2][5] It also participates in Grignard reactions with reagents like phenylmagnesium bromide.[2][5]

  • 2-Tetralone: While specific quantitative comparisons are scarce in the literature, a study on microbial biotransformations demonstrated that β-tetralone was reduced to its corresponding alcohol much more rapidly than α-tetralone by a majority of the tested fungal strains.[6] This suggests the carbonyl group in 2-tetralone may be more accessible or electrophilic under these enzymatic conditions.

Reactivity of the Aromatic Ring

Electrophilic substitution on the benzene ring is another area where the isomers can exhibit different behaviors, primarily due to the electronic influence of the carbonyl group.

  • 1-Tetralone: The carbonyl group is a deactivating, meta-directing group. However, because it is part of a fused ring system, the directing effects can be complex. Direct nitration of 1-tetralone typically yields a mixture of 5-nitro and 7-nitro isomers, with the ratio depending on the reaction conditions. For instance, nitration with H₂SO₄/HNO₃ can yield 7-nitro-1-tetralone (55%) and 5-nitro-1-tetralone (26%).

  • 2-Tetralone: The carbonyl group is insulated from the aromatic ring by a methylene group. Therefore, the aliphatic portion of the molecule acts as a deactivating alkyl group, directing electrophilic substitution to the ortho (C5) and para (C7) positions.

Data Presentation

The following table summarizes quantitative data from various reactions to provide a snapshot of the reactivity and typical product yields for the tetralone isomers.

Reaction TypeIsomerReagents & ConditionsProductYield (%)Citation
Reduction 1-TetraloneCa, liquid NH₃, -33 °C1-Tetralol81%[2]
Mannich Reaction 1-TetraloneFormaldehyde, N-methylaniline trifluoroacetate2-Methylene-1-tetraloneup to 91%[2]
Arylation 1-TetralonePhenyl boronic acid neopentyl glycol ester, Ru(II) catalyst8-Phenyl-1-tetraloneup to 86%[2][5]
Nitration 1-TetraloneH₂SO₄/HNO₃, -15 °C to ambient7-Nitro-1-tetralone55%
Nitration 1-TetraloneH₂SO₄/HNO₃, -15 °C to ambient5-Nitro-1-tetralone26%
Aromatization 2-TetraloneCyanogen bromideCorresponding naphthols/naphthylaminesNot specified[4]
Bromination 1-TetraloneCyanogen bromide2-Bromo-1-tetraloneNot specified[4]
Biotransformation 2-TetraloneChaetomium sp. KCh 6651(S)-(-)-1,2,3,4-tetrahydro-2-naftol98% conversion[6]

Mandatory Visualization

G Diagram 1: Key Reactive Sites of Tetralone Isomers cluster_0 1-Tetralone (α-Tetralone) cluster_1 2-Tetralone (β-Tetralone) cluster_2 Reactivity Notes cluster_3 Reactivity Notes a_tetralone a_tetralone a_react C2 (α-Methylene): - Highly acidic - Enolate formation - Electrophilic substitution a_tetralone->a_react C2 carbonyl_react C1 (Carbonyl): - Reduction - Grignard addition a_tetralone->carbonyl_react C1 aromatic_react_a Aromatic Ring: - Electrophilic substitution (meta-directing effect) a_tetralone->aromatic_react_a C5/C7 b_tetralone b_tetralone b_react_1 C1 (Benzylic, α-Carbonyl): - Acidic - Enolate formation b_tetralone->b_react_1 C1 b_react_3 C3 (α-Carbonyl): - Acidic - Enolate formation b_tetralone->b_react_3 C3 carbonyl_react_b C2 (Carbonyl): - Reduction - More rapid biotransformation b_tetralone->carbonyl_react_b C2 aromatic_react_b Aromatic Ring: - Electrophilic substitution (ortho/para-directing effect) b_tetralone->aromatic_react_b C5/C7 G Diagram 2: Differential Enolization and Reactivity a_tet 1-Tetralone a_enolate Conjugated Enolate (Deprotonation at C2) a_tet->a_enolate Base a_enolate->a_tet Protonation a_prod α-Substitution Product (e.g., 2-Bromo-1-tetralone) a_enolate->a_prod Electrophile (Br+) b_tet 2-Tetralone b_enolate Enolate (Deprotonation at C1 or C3) b_tet->b_enolate Base b_enolate->b_tet Protonation b_prod Aromatization Product (e.g., Naphthol) b_enolate->b_prod Electrophile + Elimination G Diagram 3: Workflow for Comparative Reduction Study start Start prep_a Prepare Solution of 1-Tetralone in THF start->prep_a prep_b Prepare Solution of 2-Tetralone in THF start->prep_b add_reagent_a Add Reducing Agent (e.g., NaBH₄) at T=0 prep_a->add_reagent_a add_reagent_b Add Reducing Agent (e.g., NaBH₄) at T=0 prep_b->add_reagent_b monitor_a Monitor Reaction via GC-MS (Aliquot at t=5, 15, 30, 60 min) add_reagent_a->monitor_a monitor_b Monitor Reaction via GC-MS (Aliquot at t=5, 15, 30, 60 min) add_reagent_b->monitor_b quench_a Quench Reaction monitor_a->quench_a quench_b Quench Reaction monitor_b->quench_b analyze Analyze Data: - Plot [Substrate] vs. Time - Determine Rate Constants (k₁ vs. k₂) quench_a->analyze quench_b->analyze end End analyze->end

References

Comparative Guide to Analytical Standards for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 8-Methoxy-1-tetralone), the availability and quality of analytical standards are crucial for accurate quantification and identification. This guide provides a comparative overview of the currently available products, their specifications, and detailed experimental protocols for their analysis.

Molecular Structure and Key Identifiers:

  • IUPAC Name: 8-methoxy-3,4-dihydro-2H-naphthalen-1-one[1]

  • CAS Number: 13185-18-7[1]

  • Molecular Formula: C₁₁H₁₂O₂[1]

  • Molecular Weight: 176.21 g/mol [1]

Product Comparison

A direct comparison of certified analytical standards for this compound is challenging due to the limited availability of products explicitly marketed as such from major global suppliers of reference materials. However, several chemical suppliers offer this compound as a research-grade chemical. The primary difference lies in the level of certification and the accompanying documentation.

Table 1: Comparison of Commercially Available this compound Products

Supplier/Product NamePurity SpecificationAvailable DocumentationNotes
Various Chemical Suppliers Typically ≥95% to 99% (Not certified)Safety Data Sheet (SDS)Sold as a chemical reagent for research and development. Purity is typically determined by a single method (e.g., NMR or GC) and is not certified for quantitative analytical purposes.
Alternative Certified Standard: 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone (Sigma-Aldrich) 98%Certificate of Analysis (CoA)While not a direct match, this is a structurally related tetralone derivative available as a certified analytical standard. The CoA provides detailed information on purity assessment.

Note: As of the compilation of this guide, a certified reference material (CRM) or primary analytical standard for this compound from pharmacopeias (e.g., USP) or major metrological institutes was not readily identifiable. Researchers requiring a high degree of quantitative accuracy may need to perform in-house characterization and qualification of commercially available research-grade material or utilize a certified standard of a closely related compound as an alternative.

Experimental Protocols

The following are detailed methodologies for the analysis of tetralone derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the analysis of related tetralone derivatives and is suitable for purity assessment and quantification.[2][3]

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4]
Mobile Phase Acetonitrile and water with a modifier (e.g., 0.1% phosphoric acid). A typical gradient could be 25:75 (v/v) Acetonitrile:Water.[3][4]
Flow Rate 1.0 mL/min[4]
Detection UV at 245 nm[4]
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including tetralone derivatives.[5]

Table 3: GC-MS Method Parameters

ParameterSpecification
GC Column A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Sample Preparation Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Standard Standard Standard->Dissolution Dilution Dilution Dissolution->Dilution HPLC HPLC Dilution->HPLC GC_MS GC_MS Dilution->GC_MS Chromatogram Chromatogram HPLC->Chromatogram Mass_Spectrum Mass_Spectrum GC_MS->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Identification Identification Mass_Spectrum->Identification

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Standards

The diagram below illustrates the hierarchical relationship between different types of analytical standards.

Analytical Standards Hierarchy Primary_Standard Primary Reference Standard (e.g., USP, Ph. Eur.) Secondary_Standard Secondary Reference Standard (Certified by comparison to primary) Primary_Standard->Secondary_Standard Traceability Working_Standard Working Standard (In-house, qualified against secondary) Secondary_Standard->Working_Standard Traceability Research_Chemical Research Grade Chemical (Purity as stated by supplier) Working_Standard->Research_Chemical Comparison (if no standard available)

Caption: Hierarchy and traceability of analytical reference standards.

References

8-Methoxy-1-tetralone: A Comprehensive Review of its Synthesis and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 8-Methoxy-1-tetralone stands as a pivotal scaffold in the synthesis of diverse and pharmacologically significant molecules. This guide provides an in-depth comparison of its primary synthetic routes and explores its applications, supported by experimental data and detailed protocols.

8-Methoxy-1-tetralone is a versatile bicyclic ketone that serves as a crucial intermediate in the creation of a wide array of biologically active compounds. Its structural motif is a cornerstone in the development of therapeutics ranging from anticancer agents to modulators of the central nervous system. This review delves into the most common synthetic methodologies for obtaining this key intermediate and highlights its utility in the synthesis of high-value pharmaceutical compounds.

Synthesis of 8-Methoxy-1-tetralone: A Comparative Analysis

The preparation of 8-Methoxy-1-tetralone can be achieved through several synthetic pathways, each with its own set of advantages and challenges. The most prominent methods include a multi-step approach via Stobbe condensation, a more direct route utilizing palladium-catalyzed cross-coupling, and a transformation from a commercially available isomer.

Stobbe Condensation Route

A well-established, albeit lengthy, method for the synthesis of 8-Methoxy-1-tetralone begins with m-methoxybenzaldehyde and proceeds through a series of reactions initiated by a Stobbe condensation.[1][2] This multi-step process offers a reliable route to the target molecule, with each intermediate being well-characterized.

The overall workflow for the Stobbe Condensation route is as follows:

Stobbe Condensation Route cluster_0 Stobbe Condensation & Hydrolysis cluster_1 Cyclization & Decarboxylation cluster_2 Final Product Formation m_methoxybenzaldehyde m-Methoxybenzaldehyde unsaturated_ester Unsaturated Ester m_methoxybenzaldehyde->unsaturated_ester Stobbe Condensation dimethyl_succinate Dimethyl Succinate dimethyl_succinate->unsaturated_ester diacid Diacid unsaturated_ester->diacid Alkaline Hydrolysis & Catalytic Hydrogenation brominated_diacid Brominated Diacid diacid->brominated_diacid Bromination bromotetralone Bromotetralone brominated_diacid->bromotetralone Cyclization (H₂SO₄) & Decarboxylation final_product 8-Methoxy-1-tetralone bromotetralone->final_product Catalytic Hydrogenation

Stobbe Condensation Synthetic Workflow

Table 1: Comparison of Key Steps and Yields in the Stobbe Condensation Route

StepReactionReagents & ConditionsYield (%)Reference
1Stobbe Condensationm-Methoxybenzaldehyde, Dimethyl succinate, NaH-[1]
2Hydrolysis & HydrogenationAlkaline hydrolysis, then H₂, Pd/C-[1]
3BrominationBromine, Acetic acid93[2]
4CyclizationConcentrated H₂SO₄57[2]
5DecarboxylationSodium persulfate, Silver nitrate, Acetonitrile77[2]
6Catalytic HydrogenationH₂, 5% Pd/C, Methanol97[2]
Palladium-Catalyzed Heck Coupling Route

A more modern and concise approach to 8-Methoxy-1-tetralone involves a palladium-catalyzed Heck cross-coupling reaction, followed by catalytic hydrogenation and an intramolecular Friedel-Crafts acylation, often mediated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[3][4] This method is advantageous due to its efficiency and the use of a blocking group to ensure the correct regioselectivity of the cyclization.

Heck Coupling Route aryl_halide Aryl Halide heck_product Heck Coupling Product aryl_halide->heck_product Heck Reaction (Pd catalyst) acrylate Acrylate acrylate->heck_product hydrogenated_ester Hydrogenated Ester heck_product->hydrogenated_ester Catalytic Hydrogenation final_product 8-Methoxy-1-tetralone hydrogenated_ester->final_product Intramolecular Acylation (Eaton's Reagent)

Palladium-Catalyzed Heck Coupling Workflow

Table 2: Key Steps and Yields in the Palladium-Catalyzed Heck Coupling Route

StepReactionReagents & ConditionsYield (%)Reference
1Heck CouplingAryl halide, Acrylate, Pd catalyst-[3]
2Catalytic HydrogenationH₂, Catalyst-[3]
3Intramolecular AcylationEaton's reagent or Lewis acidsHigh[3]
Transformation from 5-Methoxy-1-tetralone

Another synthetic strategy involves the transformation of the more readily available 5-methoxy-1-tetralone. This multi-step process includes benzoylation, oxidation, and alkaline hydrolysis, followed by tosylation and detosylation. While feasible, the overall yields of this route can be modest.

Applications of 8-Methoxy-1-tetralone in Medicinal Chemistry

The utility of 8-Methoxy-1-tetralone as a building block is underscored by its role in the synthesis of several classes of therapeutic agents.

Precursor to the Anticancer Agent ARQ-501 (β-lapachone)

8-Methoxy-1-tetralone is a key starting material for the synthesis of ARQ-501 (β-lapachone), a promising anticancer agent that has been in multiple clinical trials.[5][6] The synthesis involves the construction of the pyran ring onto the tetralone scaffold.

Ligands for Dopamine and Serotonin Receptors

Derivatives of 8-Methoxy-1-tetralone have been explored as ligands for dopamine and serotonin receptors, which are important targets for the treatment of various central nervous system disorders. The methoxy group at the 8-position plays a crucial role in modulating the binding affinity and selectivity of these compounds for different receptor subtypes.

Table 3: Dopamine Receptor (D2) Binding Affinities of Selected Tetralone Derivatives

CompoundModificationKi (nM) for D2 ReceptorReference
Derivative 1C1-methyl substituted aminotetralinVaries with stereochemistry[7]
Phencyclidine-2.7 (for D2High)[8]
Ketamine-55 (for D2High)[8]
LSD-2 (for D2High)[8]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors

More recently, derivatives of 1-tetralone have been identified as inhibitors of the macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a pro-inflammatory cytokine, and its inhibition represents a potential therapeutic strategy for inflammatory diseases.

A study on E-2-arylmethylene-1-tetralones demonstrated their ability to inhibit MIF's tautomeric functions and reduce inflammatory responses in macrophages.

MIF Inhibition Pathway MIF Macrophage Migration Inhibitory Factor (MIF) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MIF->Pro_inflammatory_Cytokines Promotes Production Tetralone_Derivative Tetralone Derivative Tetralone_Derivative->MIF Inhibits Tautomerase Activity Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Drives

Inhibition of MIF-mediated Inflammation by Tetralone Derivatives

Table 4: Inhibitory Activity of Selected Tetralone Derivatives on MIF Tautomerase

CompoundIC50 (µM) for MIF Tautomerase InhibitionReference
Various E-2-arylmethylene-1-tetralonesRanged from submicromolar to micromolar[1]

Experimental Protocols

General Procedure for the Stobbe Condensation Route (Illustrative)

Step 1: Bromination of 2-(3-methoxybenzyl)succinic acid. [2] To a solution of 2-(3-methoxybenzyl)succinic acid (1.0 eq) in glacial acetic acid, bromine (1.1 eq) is added dropwise at 0-5 °C. The mixture is stirred for a specified time, and the product is isolated by filtration to yield the bromoacid.

Step 2: Cyclization to 4-bromo-7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. [2] The bromoacid (1.0 eq) is dissolved in concentrated sulfuric acid and stirred at room temperature. The reaction mixture is then poured onto ice, and the precipitated solid is collected by filtration.

Step 3: Decarboxylation to 5-bromo-8-methoxy-1-tetralone. [2] A mixture of the carboxylic acid (1.0 eq), sodium persulfate (1.5 eq), and silver nitrate (0.1 eq) in acetonitrile-water is heated at reflux. After cooling, the product is extracted with an organic solvent.

Step 4: Catalytic Hydrogenation to 8-Methoxy-1-tetralone. [2] The bromo-tetralone (1.0 eq) is dissolved in methanol containing a catalytic amount of 5% Palladium on carbon. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to yield 8-Methoxy-1-tetralone.

General Procedure for the MIF Tautomerase Inhibition Assay

The inhibitory activity of tetralone derivatives on MIF tautomerase can be assessed using a spectrophotometric assay with a suitable substrate, such as L-dopachrome methyl ester. The assay measures the rate of tautomerization of the substrate in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[9]

Conclusion

8-Methoxy-1-tetralone is a highly valuable and versatile intermediate in organic and medicinal chemistry. The choice of synthetic route depends on factors such as scale, desired purity, and available resources, with the palladium-catalyzed Heck coupling offering a more direct and efficient approach compared to the traditional Stobbe condensation method. The diverse applications of 8-Methoxy-1-tetralone in the synthesis of anticancer agents, CNS-active compounds, and anti-inflammatory molecules highlight its continued importance in the field of drug discovery and development. The quantitative data and experimental insights provided in this guide serve as a valuable resource for researchers working with this important chemical entity.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if swallowed and causes skin irritation[1]. Therefore, at a minimum, chemically resistant gloves, safety goggles, and a lab coat should be worn. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Hazard Classification

Understanding the hazard profile of a chemical is the first step in its safe management. The following table summarizes the known hazard classifications for a closely related compound, which should be considered as guiding principles for this compound in the absence of specific data for the exact isomer.

Hazard ClassGHS ClassificationPrecautionary Statement Code
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation

Data based on a representative Safety Data Sheet[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste streams. The recommended procedure is to arrange for disposal through an approved and licensed hazardous waste disposal company[1].

1. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be clearly labeled as "Hazardous Waste."

  • Labeling: The label must include the full chemical name: "this compound," the approximate quantity, and the relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.

2. Preparing for Disposal:

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office or the waste disposal contractor.

  • Consult SDS: Always refer to the manufacturer's Safety Data Sheet (SDS) for any specific disposal considerations. While one SDS notes "no data available" for disposal, another for a similar compound specifies disposal at an approved waste plant, which is the standard for such chemicals[1][2].

3. Arranging for Professional Disposal:

  • Contact EHS: Your institution's EHS office is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with licensed waste management companies.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Unused or Waste This compound B Is the material intended for disposal? A->B C Treat as Hazardous Waste B->C Yes J Continue to use or store properly B->J No D Collect in a labeled, compatible container C->D E Store in a designated, secure area D->E F Contact Environmental Health & Safety (EHS) or approved waste contractor E->F G Complete required disposal paperwork F->G H Arrange for professional pickup and disposal G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No. 13185-18-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.To avoid inhalation of the substance.
Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.

  • Wear suitable protective clothing, including gloves and eye protection.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Prevent fire caused by electrostatic discharge steam.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

Procedure:

  • Collect and arrange for disposal by a licensed waste disposal company.

  • Keep the chemical in suitable, closed containers for disposal.

  • Do not dispose of it with household waste.

  • Do not allow the product to reach the sewage system.

Emergency Procedures: First Aid

In case of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Perform Experiment Perform Experiment Weighing and Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Chemical Properties Chemical Properties Hazard Identification Hazard Identification Chemical Properties->Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Control Measures Control Measures Risk Assessment->Control Measures PPE PPE Control Measures->PPE Engineering Controls Engineering Controls Control Measures->Engineering Controls Administrative Controls Administrative Controls Control Measures->Administrative Controls

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.